Product packaging for 4-Nitrophenylboronic acid(Cat. No.:CAS No. 24067-17-2)

4-Nitrophenylboronic acid

货号: B129752
CAS 编号: 24067-17-2
分子量: 166.93 g/mol
InChI 键: NSFJAFZHYOAMHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Nitrobenzeneboronic acid is an arylboronic acid building block that has been used in the synthesis of phenols.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BNO4 B129752 4-Nitrophenylboronic acid CAS No. 24067-17-2

属性

IUPAC Name

(4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJAFZHYOAMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378549
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24067-17-2
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Nitrophenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24067-17-2

4-Nitrophenylboronic acid is a versatile synthetic intermediate with significant applications in organic chemistry and medicinal chemistry.[1][2] Its utility is primarily centered around its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols relevant to researchers and professionals in drug development.

Core Properties

This compound is a light tan to white or brown solid organic compound.[1][4] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 24067-17-2[1][5]
Molecular Formula C₆H₆BNO₄[1][6][7]
Molecular Weight 166.93 g/mol [1]
Melting Point 285-290 °C (decomposes)[8]
Alternate Names 4-Nitrobenzeneboronic acid, p-Nitrophenylboronic acid[1][4]
Appearance Light tan solid[1]
Solubility Slightly soluble in water[2]
Purity ≥95.0% to ≥99% (HPLC)[1]

Synthesis of this compound

A general and common method for the synthesis of this compound involves the diazotization of 4-nitroaniline (B120555) followed by a reaction with boric acid. While various specific procedures exist, a representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 4-Nitroaniline

This protocol is a generalized procedure based on established chemical principles.

Materials:

Procedure:

  • In a flask, dissolve 4-nitroaniline (1.0 eq.) in a mixture of methanol and water.

  • Add hydrochloric acid (3.0 eq.) to the solution and stir for 2 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite (1.0 eq.).

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the diazonium salt.

  • In a separate vessel, prepare a solution for the subsequent borylation step.

  • The diazonium salt solution is then reacted under appropriate conditions to introduce the boronic acid moiety.

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), dilute the mixture with water.

  • Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).[9]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

  • Concentrate the solution under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_diazotization Diazotization cluster_workup Work-up and Purification 4-Nitroaniline 4-Nitroaniline Reaction_Vessel_1 Reaction at 0-5 °C 4-Nitroaniline->Reaction_Vessel_1 HCl_Methanol_Water HCl, Methanol, Water HCl_Methanol_Water->Reaction_Vessel_1 NaNO2_sol NaNO2 (aq) NaNO2_sol->Reaction_Vessel_1 Extraction Extraction with Dichloromethane Reaction_Vessel_1->Extraction Diazonium Salt Intermediate Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in various synthetic transformations, making it highly relevant to drug discovery and development.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where it serves as the boronic acid component to be coupled with aryl or vinyl halides.[1][2][3] This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

  • Organic Synthesis Building Block: It acts as a versatile building block for introducing the 4-nitrophenyl group into more complex molecules, including potential pharmaceuticals and agrochemicals.[1]

  • Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property utilized in bioconjugation techniques to link molecules to surfaces or other biomolecules.[1]

  • Sensors: Its ability to interact with diols also makes it a component in the development of glucose sensors.[1]

  • Medicinal Chemistry: It has been used in the synthesis of compounds with potential biological activity, such as combretastatin (B1194345) analogs with antitumor properties and inhibitors of HIV protease.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • Aryl halide (e.g., 2-Bromo-3-methylpyridine) (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., anhydrous Potassium Phosphate, K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add the aryl halide, this compound, and the base.[10]

  • Add the palladium catalyst to the flask.[10]

  • Add the anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) via syringe.[10]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[10]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[10]

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.[10]

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[10]

  • Filter and concentrate the solution under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[10]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L2 OxAdd->PdII_Complex Ar-X Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl Ar_BOH2 Ar'B(OH)2 Boronate Ar'B(OR)3- Ar_BOH2->Boronate + Base Base Base Boronate->Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical. It should be stored at room temperature in a well-ventilated area.[1]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

The Synthesis and Discovery of 4-Nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylboronic acid is a versatile synthetic intermediate with significant applications in organic chemistry, medicinal chemistry, and materials science. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and its ability to reversibly bind with diols, forming the basis for various sensors. This technical guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and key applications of this compound. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its quantitative data. Furthermore, key reaction pathways and mechanisms are visualized to facilitate a deeper understanding of its chemical behavior.

Discovery and Historical Context

The history of boronic acids dates back to 1860, with Edward Frankland's first synthesis of ethylboronic acid. However, the journey to specifically synthesizing and characterizing the para-nitro substituted derivative was not straightforward. Early attempts to synthesize nitrophenylboronic acids involved the direct nitration of phenylboronic acid. These efforts, documented in the early 20th century, predominantly yielded ortho- and meta-nitrophenylboronic acid isomers. The desired para-nitrophenylboronic acid was only obtained as a minor byproduct and could not be fully characterized at the time[1]. This difficulty was attributed to the sensitivity of the carbon-boron bond to electrophilic nitration conditions, which could lead to protodeboronation (loss of the boronic acid group)[1]. The successful and deliberate synthesis of this compound was achieved through alternative synthetic strategies that avoided the problematic direct nitration of the parent phenylboronic acid.

Physicochemical and Spectroscopic Data

This compound is a light tan solid at room temperature.[2] A comprehensive summary of its key physical, chemical, and spectroscopic properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₆BNO₄[2][3]
Molecular Weight 166.93 g/mol [2][3]
CAS Number 24067-17-2[2][3]
Melting Point 285-290 °C (decomposes)
Appearance Light tan solid[2]
pKa (Predicted) 7.04 ± 0.10[4]
Solubility DMF: 15 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: Slightly soluble[3][4]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference
¹H NMR δ (ppm) in d₄-MeOH: 8.19-8.21 (d, 2H, meta-protons)7.90 (br, 2H, ortho-protons)[5][6]
FT-IR (KBr) Key Absorptions (cm⁻¹): ~3400-3200 (O-H stretch, broad)~1600-1585, ~1500-1400 (Aromatic C=C stretch)~1520, ~1345 (N-O stretch of NO₂)[7][8][9]
Mass Spec. Monoisotopic Mass: 167.03899 Da[10]

Synthesis of this compound

Several synthetic routes to this compound have been established. The two most common and reliable methods start from 4-nitroaniline (B120555) and 1-bromo-4-nitrobenzene (B128438), respectively.

Synthesis from 4-Nitroaniline

This method involves the diazotization of 4-nitroaniline followed by a borylation reaction. It is a widely used laboratory-scale synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium chloride 4-Nitroaniline->Diazonium_Salt  Diazotization (HCl, NaNO2, 0-5 °C) HCl HCl NaNO2 NaNO2 4-NPBA This compound Diazonium_Salt->4-NPBA  Borylation Boric_Acid_Source B(OH)3 or similar

Synthesis of this compound from 4-Nitroaniline.

Experimental Protocol:

  • Diazotization: To a solution of 4-nitroaniline (1.0 eq.) in a mixture of methanol (B129727) and water, add hydrochloric acid (3.0 eq.).[7]

  • Stir the mixture for 2 minutes and then cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (1.0 eq.) in water dropwise, maintaining the temperature below 5 °C.[7]

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.[7]

  • Borylation: In a separate flask, prepare a solution of a suitable boron source (e.g., boronic acid) in methanol.

  • Add the diazonium salt solution to the boron source solution and continue stirring for 60 minutes.[7]

  • Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as dichloromethane (B109758) (3 x 50 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

  • The crude this compound can be further purified by recrystallization from water.

Synthesis from 1-Bromo-4-nitrobenzene

This method typically involves a metal-halogen exchange followed by reaction with a borate (B1201080) ester.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene Grignard 4-Nitrophenylmagnesium bromide 1-Bromo-4-nitrobenzene->Grignard  Grignard Formation (Mg, THF) Mg Mg 4-NPBA This compound Grignard->4-NPBA  Borylation & Hydrolysis Borate_Ester Trialkyl borate

Synthesis of this compound from 1-Bromo-4-nitrobenzene.

Experimental Protocol:

  • Grignard Reagent Formation: To a solution of 1-bromo-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add magnesium turnings (1.1 eq.).

  • Initiate the reaction (e.g., with a small crystal of iodine or gentle heating) and then stir at room temperature until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C and slowly add a trialkyl borate (e.g., trimethyl borate, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Key Applications and Mechanisms

This compound is a valuable reagent in several areas of chemical synthesis and analysis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. This compound serves as an excellent coupling partner to introduce the 4-nitrophenyl moiety into various organic molecules.[2]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0) Pd(0)L_n Ox_Add Oxidative Addition Pd(0)->Ox_Add Pd(II) R¹-Pd(II)L_n-X Ox_Add->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)_R2 R¹-Pd(II)L_n-R² Transmetalation->Pd(II)_R2 Red_Elim Reductive Elimination Pd(II)_R2->Red_Elim Red_Elim->Pd(0) R1R2 R¹-R² Red_Elim->R1R2 R1X R¹-X (Organohalide) R1X->Ox_Add R2BOH2 R²-B(OH)₂ (this compound) R2BOH2->Transmetalation Base Base Base->Transmetalation

Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three main steps[11][12]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.[11]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Sensors for Diol-Containing Molecules

A significant application of this compound and its derivatives is in the development of sensors for diol-containing molecules, such as glucose.[2] The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of the target molecule to form a cyclic boronate ester.[13]

G Boronic_Acid This compound (Trigonal Planar) Boronate_Ester Cyclic Boronate Ester (Tetrahedral) Boronic_Acid->Boronate_Ester + Diol (Reversible Binding) Diol Diol (e.g., Glucose) Boronate_Ester->Boronic_Acid - Diol Signal Detectable Signal (e.g., Fluorescence, Color Change) Boronate_Ester->Signal

Principle of diol sensing using this compound.

This binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of the analyte.[14] The electron-withdrawing nitro group in this compound can influence the Lewis acidity of the boron atom and the binding affinity for diols.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis and a key component in the development of advanced sensor technologies. Its synthesis is well-established, with reliable protocols available for laboratory and industrial-scale production. The continued exploration of its reactivity in cross-coupling reactions and its application in molecular recognition promises to yield further innovations in drug discovery, diagnostics, and materials science. This guide provides a foundational understanding of this important molecule for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Safety and Handling of 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Nitrophenylboronic acid (CAS No. 24067-17-2), a versatile reagent in organic synthesis, including its application in Suzuki-Miyaura cross-couplings and the development of sensors.[1][2] Adherence to stringent safety protocols is crucial when working with this compound to mitigate potential risks.

Section 1: Hazard Identification and Classification

This compound is classified as harmful and an irritant.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this substance.

Table 1: GHS Classification

Hazard ClassCategoryGHS Hazard Statement CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed.[3][4]
Skin Irritation2H315Causes skin irritation.[3][5]
Serious Eye Irritation2AH319Causes serious eye irritation.[3][5]
Specific target organ toxicity — single exposure3H335May cause respiratory irritation.[3][6]

GHS Label Elements:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning[3][4]

Hazard Communication Diagram

GHS_Classification cluster_classification Hazard Identification & Classification cluster_hazards Identified Hazards cluster_communication Hazard Communication Substance This compound Classification GHS Classification Substance->Classification is subjected to H302 Acute Toxicity (Oral) H315 Skin Irritation H319 Eye Irritation H335 Respiratory Irritation Label Product Label Classification->Label informs Pictogram GHS07 (Exclamation Mark) Label->Pictogram SignalWord Signal Word: Warning Label->SignalWord HazardStatements Hazard Statements (H302, H315, H319, H335) Label->HazardStatements PrecautionaryStatements Precautionary Statements (P261, P264, P270, P280, etc.) Label->PrecautionaryStatements

Caption: GHS Hazard Identification and Communication Workflow.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C6H6BNO4[3]
Molecular Weight 166.93 g/mol [3]
Appearance White to yellow or brown crystalline powder.[7]
Melting Point 285-290 °C (decomposes).[1]
Solubility Slightly soluble in water.[1][7] Soluble in DMF, DMSO, and Ethanol.[7]
Storage Temperature Room temperature, in an inert atmosphere.[7]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

General Handling:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Dust Formation: Take measures to prevent the formation and dispersion of dust.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage:

  • Container: Keep the container tightly closed.[8]

  • Conditions: Store in a dry, cool, and well-ventilated place.[8]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[8]Conforming to EN166 (EU) or NIOSH (US).[8]
Skin Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary.[8][9]EU Directive 89/686/EEC and the standard EN 374.[8]
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95 type).[8]NIOSH (US) or CEN (EU) approved.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Assess Assess Risks PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handle Handle Substance (Avoid Dust Formation) Ventilation->Handle Spill Accidental Spill? Handle->Spill Decontaminate Decontaminate Work Area Spill->Decontaminate No SpillProtocol Follow Spill Protocol (Evacuate, Ventilate, Contain) Spill->SpillProtocol Yes Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash SpillProtocol->Decontaminate

References

Solubility of 4-Nitrophenylboronic Acid in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid is a vital reagent and building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, catalysis, and the development of chemical sensors. A thorough understanding of its solubility in various solvents is paramount for its effective use in reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative observations, comparative data from analogous compounds, and detailed experimental protocols for solubility determination.

Factors Influencing Solubility

The solubility of phenylboronic acids is governed by a delicate interplay of factors, including the polarity of the solvent and the nature and position of substituents on the phenyl ring. The presence of the nitro group (-NO2) in the para position of this compound significantly influences its electronic properties and intermolecular interactions, thereby affecting its solubility profile. Generally, boronic acids exhibit higher solubility in polar organic solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. It is described as being slightly soluble in water[1]. However, to provide a valuable framework for researchers, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, and its substituted analogues in several common organic solvents. This data, presented in mole fraction at various temperatures, offers insights into the expected solubility behavior of this compound. The substitution pattern on the phenyl ring is a critical determinant of solubility[2][3].

Table 1: Mole Fraction Solubility of Phenylboronic Acid and Analogs in Various Solvents [2]

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.15-0.0450.0080.006
303.15-0.0750.0140.011
313.15-0.1200.0240.019
323.15-0.1850.0410.032
3-Pentanone293.15-0.1350.0280.022
303.15-0.1900.0450.036
313.15-0.2600.0700.057
323.15-0.3500.1050.088
Acetone293.15-0.1500.0400.032
303.15-0.2100.0620.051
313.15-0.2850.0920.075
323.15-0.3700.1300.105
Dipropyl Ether293.15-0.0150.0030.002
303.15-0.0250.0050.004
313.15-0.0400.0080.006
323.15-0.0620.0130.010
Methylcyclohexane293.15-0.00080.00010.0001
303.15-0.00150.00020.0002
313.15-0.00280.00040.0003
323.15-0.00500.00070.0005

Note: Data for phenylboronic acid was not provided in the same format in the cited sources. The table showcases data for isobutoxyphenylboronic acid isomers as structural analogs to illustrate solubility trends.

Based on general principles and data for analogous compounds, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[4][5].

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely utilized technique for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This approach relies on the visual or instrumental observation of the dissolution of a solid in a liquid under controlled heating conditions.[2]

Materials and Equipment
  • Solute: this compound

  • Solvents: High-purity common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath with precise temperature control

  • Calibrated temperature sensor (e.g., Pt100)

  • Analytical balance

  • Light source and a photodetector or luminance probe to measure turbidity

Procedure
  • Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel. The precise composition of this biphasic mixture is critical for accurate data.

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure thermal equilibrium.

  • Turbidity Measurement: A light beam is passed through the sample, and its intensity is continuously monitored by a detector. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by the maximum and plateauing of light transmission.

  • Data Collection: The experiment is repeated for various compositions of the solute and solvent to generate a solubility curve, which plots the mole fraction of the solute against the equilibrium temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility using the dynamic method.

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start weigh_solute Accurately weigh This compound start->weigh_solute weigh_solvent Accurately weigh selected solvent weigh_solute->weigh_solvent prepare_mixture Combine solute and solvent in jacketed vessel weigh_solvent->prepare_mixture heat_stir Heat at a constant rate with vigorous stirring prepare_mixture->heat_stir monitor_turbidity Continuously monitor light transmission (turbidity) heat_stir->monitor_turbidity record_temp Record temperature at complete dissolution (clear point) monitor_turbidity->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp repeat_exp->weigh_solute New composition plot_curve Plot solubility curve (Mole fraction vs. Temperature) repeat_exp->plot_curve All compositions tested end End plot_curve->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, an understanding of its solubility can be effectively guided by the data available for analogous phenylboronic acid compounds. For precise quantitative determination, the dynamic method provides a reliable and accurate experimental protocol. This technical guide serves as a foundational resource for researchers, enabling informed solvent selection and the design of robust experimental procedures for applications involving this compound.

References

Stability and Storage of 4-Nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Nitrophenylboronic acid. Understanding the chemical stability of this critical reagent is paramount for ensuring the reliability and reproducibility of experimental results, as well as maintaining the integrity of drug development processes. This document outlines the known degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.

Overview of this compound Stability

This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While generally stable under optimal conditions, its reactivity makes it susceptible to degradation through several pathways, primarily hydrolysis (protodeboronation) and, to a lesser extent, oxidation. The stability of this compound is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial.

Solid-State Storage: For long-term storage, solid this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Refrigeration is recommended to further slow down any potential degradation.

Solution Storage: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures. For instance, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1]. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Incompatible Materials: this compound should be stored away from strong oxidizing agents and strong acids, as these can promote its degradation.

A summary of recommended storage conditions is provided in the table below.

ConditionSolid StateIn Solution
Temperature Refrigerated (2-8 °C recommended)-20°C (short-term) or -80°C (long-term)[1]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protect from lightProtect from light
Container Tightly sealed, opaque containerTightly sealed, opaque vials

Degradation Pathways

The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation. Oxidative degradation can also occur under certain conditions.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid functional group with a hydrogen atom. This process is highly dependent on the pH of the environment. Both acidic and basic conditions can catalyze this degradation. The primary degradation product of protodeboronation of this compound is nitrobenzene.

Protodeboronation 4-Nitrophenylboronic_acid This compound Nitrobenzene Nitrobenzene 4-Nitrophenylboronic_acid->Nitrobenzene H+ or OH- (aq) Boric_acid Boric acid 4-Nitrophenylboronic_acid->Boric_acid H+ or OH- (aq)

Oxidative Degradation

While less common than protodeboronation, oxidative degradation can occur, especially in the presence of oxidizing agents or upon exposure to light and air over extended periods. This can lead to the formation of various oxidized species, including phenols and ring-opened byproducts. For instance, studies on the degradation of 4-nitrophenol, a related compound, show that oxidative processes can lead to the formation of hydroquinone (B1673460) and benzoquinone.

Oxidative_Degradation 4-Nitrophenylboronic_acid This compound Oxidized_Intermediates Oxidized Intermediates (e.g., 4-Nitrophenol) 4-Nitrophenylboronic_acid->Oxidized_Intermediates [O] Ring_Opened_Products Ring-Opened Products Oxidized_Intermediates->Ring_Opened_Products Further Oxidation

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The following is a proposed protocol for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish a stability-indicating analytical method.

Table of Forced Degradation Conditions:

Stress ConditionMethodology
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 105°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis HPLC_Analysis HPLC-UV Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Impurity_Identification Impurity Identification (LC-MS) Peak_Purity->Impurity_Identification 4-Nitrophenylboronic_acid This compound Sample 4-Nitrophenylboronic_acid->Acid_Hydrolysis 4-Nitrophenylboronic_acid->Base_Hydrolysis 4-Nitrophenylboronic_acid->Oxidation 4-Nitrophenylboronic_acid->Thermal 4-Nitrophenylboronic_acid->Photolytic

Stability-Indicating HPLC Method

The following is a proposed starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be necessary based on the results of the forced degradation study.

Table of HPLC Method Parameters:

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. Samples from the forced degradation studies that show significant degradation should be analyzed by LC-MS to determine the mass-to-charge ratio (m/z) of the impurities. This information, along with fragmentation patterns, can be used to elucidate the structures of the degradation products.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its degradation pathways and implementing proper storage and handling procedures, its integrity can be maintained. The use of forced degradation studies coupled with a robust, stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring the quality of experimental outcomes. While protodeboronation is the most well-documented degradation pathway, a comprehensive stability assessment should also consider the potential for oxidative degradation. The methodologies outlined in this guide provide a framework for the systematic evaluation of the stability of this compound.

References

Spectral Analysis of 4-Nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-nitrophenylboronic acid, a key reagent in organic synthesis and medicinal chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide aims to serve as a definitive reference for the identification, characterization, and quality control of this compound.

Introduction

This compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Accurate and thorough spectral analysis is paramount to ensure the purity and structural integrity of this critical reagent. This whitepaper presents a detailed compilation of its spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.19 - 8.21Doublet2HAr-H (ortho to -NO₂)
7.90Broad2HAr-H (ortho to -B(OH)₂)

Note: Data obtained in d₄-Methanol (d₄-MeOH). Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the limited availability of experimental spectra in public databases, a predicted ¹³C NMR spectrum is provided below. Prediction tools utilize extensive databases and algorithms to estimate chemical shifts with a high degree of accuracy.

Chemical Shift (ppm)Assignment
~150.1C-NO₂
~136.5C-B(OH)₂
~129.8Ar-CH (ortho to -B(OH)₂)
~122.9Ar-CH (ortho to -NO₂)

Note: These are predicted chemical shifts and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., d₄-Methanol or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock, Tune) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C process_data Fourier Transform, Phase & Baseline Correction acquire_1H->process_data acquire_13C->process_data integrate Peak Integration (¹H NMR) process_data->integrate assign Peak Assignment process_data->assign For ¹³C NMR integrate->assign

Figure 1. Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups present in this compound.

IR Spectral Data

The IR spectrum is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3600BroadO-H stretch (boronic acid)
~1510 - 1530StrongAsymmetric N-O stretch (-NO₂)
~1340 - 1360StrongSymmetric N-O stretch (-NO₂)
~1300 - 1400MediumB-O stretch
~1000 - 1100MediumB-O-H bend
~850StrongC-H out-of-plane bend (para-disubstituted)

Note: Spectra are typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

  • Sample Preparation: No specific sample preparation is required for a powdered sample. Ensure the sample is dry.

  • Instrument Parameters:

    • Accessory: Diamond or Germanium ATR crystal

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound powder onto the crystal, ensuring complete coverage of the sampling area.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

FTIR_ATR_Workflow start Start background Record Background Spectrum start->background place_sample Place Powdered Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure record_sample Record Sample Spectrum apply_pressure->record_sample clean Clean ATR Crystal record_sample->clean end End clean->end

Figure 2. Experimental workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectral Data

The molecular weight of this compound is 166.93 g/mol .[1][2] Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 168. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 166.

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented.[3] Common fragmentation pathways for this compound under ESI-MS/MS would likely involve:

    • Loss of H₂O from the boronic acid moiety.

    • Loss of NO₂.

    • Loss of the entire boronic acid group.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.

    • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

ESI_MS_Logic cluster_ionization Ionization cluster_analysis Analysis Sample_Solution Sample in Solution ESI_Source Electrospray Source Sample_Solution->ESI_Source Gas_Phase_Ions [M+H]⁺ or [M-H]⁻ ESI_Source->Gas_Phase_Ions Mass_Analyzer Mass Analyzer (Separation by m/z) Gas_Phase_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Figure 3. Logical flow of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectral data and protocols presented in this technical guide provide a robust framework for the analytical characterization of this compound. Adherence to these methodologies will ensure reliable and reproducible results, facilitating the use of this important compound in research and development. The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for structural confirmation and purity assessment.

References

The Indispensable Role of Boronic Acids in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged from relative obscurity to become one of the most versatile and indispensable classes of reagents in modern organic chemistry. Their unique electronic structure, mild reactivity, and low toxicity have positioned them as critical building blocks in fields ranging from medicinal chemistry and drug development to materials science. This in-depth technical guide provides a comprehensive overview of the core principles of boronic acids, including their structure, properties, synthesis, and key applications, with a focus on practical data and detailed experimental methodologies.

Core Concepts: Structure and Properties of Boronic Acids

A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1] The central boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers a mild Lewis acidic character to the boronic acid, a defining feature that governs much of its reactivity.[2][3]

Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[2] They are typically stable, crystalline solids that are amenable to standard handling and purification techniques.[4] A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2]

One of the most significant properties of boronic acids is their ability to form reversible covalent complexes with diols, amino acids, and other molecules bearing vicinal Lewis base donors.[3][5] This interaction forms the basis for their use in sensors, drug delivery systems, and as protecting groups.[5][6]

Acidity and Structural Parameters

The pKa of a typical arylboronic acid is approximately 9, but this can be significantly influenced by the nature of the substituents on the aromatic ring.[1][3] The formation of a tetrahedral boronate complex with a Lewis base, such as a diol, lowers the pKa to around 7.[1][3] This pH-dependent binding is a critical aspect of their application in biological systems.

The structural parameters of boronic acids have been well-characterized by X-ray crystallography. For instance, in phenylboronic acid, the molecule is largely planar, with slight deviations of the boron atom from the plane of the phenyl ring.[1][7]

Table 1: Physicochemical and Structural Properties of Phenylboronic Acid

PropertyValueReference(s)
pKa ~8.8[8]
C-B Bond Length 1.563 - 1.568 Å[1]
B-O Bond Length ~1.36 Å[1]
O-B-O Bond Angle 116.2 - 116.3°[1]
C-B-O Bond Angle 118.7 - 125.0°[1]

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

SubstituentpKaReference(s)
4-OCH₃9.25[9]
4-CH₃~8.9[10]
H8.76[10]
4-F8.68[9]
4-Cl~8.4[10]
4-Br~8.4[10]
3-NO₂~7.8[10]
4-CN~7.7[10]
4-CF₃7.93[11]
2-CHOSignificantly lower[11]

Synthesis of Boronic Acids

Several robust and versatile methods have been developed for the synthesis of boronic acids and their esters. The choice of method often depends on the nature of the desired product and the availability of starting materials.

From Organometallic Reagents

The reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic hydrolysis, is a classical and widely used method for the preparation of boronic acids.[3][12]

grignard_synthesis Aryl-X Aryl-X Aryl-MgX Aryl-MgX Aryl-X->Aryl-MgX Mg Boronic_Ester_Complex Aryl-B(OR)₃⁻ MgX⁺ Aryl-MgX->Boronic_Ester_Complex + B(OR)₃ Borate_Ester B(OR)₃ Boronic_Ester Aryl-B(OR)₂ Boronic_Ester_Complex->Boronic_Ester Boronic_Acid Aryl-B(OH)₂ Boronic_Ester->Boronic_Acid H₃O⁺ Mg Mg H3O_plus H₃O⁺

Synthesis of Boronic Acids via Grignard Reagents.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

  • Bromobenzene (B47551) (15.7 g, 0.1 mol)

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous diethyl ether (150 mL)

  • Trimethyl borate (B1201080) (15.6 g, 0.15 mol)

  • Sulfuric acid (10% aqueous solution)

  • Iodine crystal (as initiator)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of bromobenzene in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

  • A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing.

  • The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of trimethyl borate in 50 mL of anhydrous diethyl ether is added dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 100 mL of 10% sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

  • The crude product is recrystallized from hot water to afford pure phenylboronic acid as a white crystalline solid.[11]

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester.[3][13] This method offers excellent functional group tolerance and is now a cornerstone of modern boronic acid synthesis.[13]

miyaura_borylation_workflow Start Aryl Halide/Triflate + B₂pin₂ Reaction Pd Catalyst Base (e.g., KOAc) Solvent (e.g., Dioxane) Start->Reaction Product Aryl Boronic Ester Reaction->Product Workup Aqueous Workup Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure Aryl Boronic Ester Purification->Final_Product

General Workflow for Miyaura Borylation.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

Materials:

Procedure:

  • To a flame-dried Schlenk tube are added the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl boronic ester.[5][7]

Key Reactions of Boronic Acids

Boronic acids participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable intermediates in organic synthesis.

The Suzuki-Miyaura Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid (or its ester) and an organohalide or triflate.[14][15] It is one of the most widely used methods for the construction of biaryl and vinyl-aryl linkages.[14] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15]

suzuki_coupling_cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OH)₂ + Base) Product R¹-R² Transmetalation->Product Reductive Elimination Product->Pd0

Catalytic Cycle of the Suzuki-Miyaura Coupling.

The choice of catalyst, ligand, base, and solvent can have a profound impact on the efficiency and scope of the Suzuki-Miyaura coupling.

Table 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid - Catalyst and Base Effects

CatalystBaseSolventTemperature (°C)Yield (%)Reference(s)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80>95[16]
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O100>95[1]
Pd/CK₂CO₃Ethanol/H₂O7097[1]
Pd-bpydc-NdNa₂CO₃DMF/H₂O10098[1]
Pd/HPSK₂CO₃Ethanol/H₂O8096[17]
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol.[2][18] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[18][19]

General Scheme of the Chan-Lam Coupling.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

Materials:

  • Amine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Cu(OAc)₂ (0.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a round-bottom flask are added the amine, arylboronic acid, Cu(OAc)₂, and pyridine.

  • DCM is added, and the flask is left open to the air.

  • The mixture is stirred at room temperature for 24-72 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography to afford the N-arylated product.[3][20]

Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[21][22] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[21]

petasis_reaction Reactants Amine + Carbonyl + Boronic Acid Imine_Formation Imine/Iminium Ion Formation Reactants->Imine_Formation Boronate_Complex Boronate Complex Formation Imine_Formation->Boronate_Complex Nucleophilic_Addition Nucleophilic Addition of R-group Boronate_Complex->Nucleophilic_Addition Product Substituted Amine Nucleophilic_Addition->Product

Logical Flow of the Petasis Reaction.

Experimental Protocol: General Procedure for the Petasis Reaction

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Boronic acid (1.2 equiv)

  • Hexafluoro-2-propanol (HFIP) (0.1 M solution)

  • 3 Å molecular sieves

Procedure:

  • To a flask containing 3 Å molecular sieves are added the amine, aldehyde, and boronic acid.

  • HFIP is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography.[2]

Boronic Acids in Drug Development

Boronic acids have made a significant impact in medicinal chemistry and drug development, primarily due to their ability to act as enzyme inhibitors and their application in targeted drug delivery.[23]

Bortezomib (B1684674): A Proteasome Inhibitor

The dipeptide boronic acid bortezomib (Velcade®) is a landmark example of a boronic acid-containing drug. It is a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells. It is a cornerstone therapy for multiple myeloma.

bortezomib_moa Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Leads to Apoptotic_Proteins Accumulation of Pro-apoptotic Proteins Protein_Degradation->Apoptotic_Proteins Prevents degradation of NFkB_Inhibition Inhibition of NF-κB Pathway Protein_Degradation->NFkB_Inhibition Prevents degradation of IκB Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis NFkB_Inhibition->Apoptosis

Simplified Mechanism of Action of Bortezomib.
Boronic Acids as Saccharide Sensors

The reversible binding of boronic acids to diols has been extensively exploited in the development of sensors for carbohydrates.[5] This interaction, which is often accompanied by a change in fluorescence or other spectroscopic properties, allows for the quantitative detection of sugars, which is of great interest in the management of diabetes.

diol_binding Boronic_Acid R-B(OH)₂ Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol Diol Diol Boronate_Ester->Boronic_Acid - Diol + 2H₂O H2O H₂O

Reversible Binding of a Boronic Acid to a Diol.

Protecting Groups and Purification Strategies

Orthogonality of Boronic Acid Protecting Groups

In multi-step syntheses, it is often necessary to protect the boronic acid moiety to prevent unwanted side reactions. Several protecting groups have been developed, each with its own set of conditions for installation and removal, allowing for orthogonal protection strategies.

Table 4: Common Boronic Acid Protecting Groups and Their Orthogonality

Protecting GroupStructureStable ToCleaved ByReference(s)
Pinacol (pin) Cyclic diol esterMild acid/base, chromatographyStrong acid, NaIO₄[4]
MIDA N-methyliminodiacetic acid esterAcid, mild base, oxidative/reductive conditionsStrong aqueous base (e.g., NaOH)
DAN 1,8-diaminonaphthalene amideBase, neutral, weakly acidic conditionsStrong aqueous acid (e.g., HCl)
Trifluoroborate -BF₃KCross-coupling conditionsAqueous acid or base[4]
Purification of Boronic Acids

The purification of boronic acids and their derivatives can sometimes be challenging due to their polarity and potential for decomposition on silica gel.[6] Several methods are commonly employed to remove unreacted boronic acids and their byproducts from reaction mixtures.

Experimental Protocol: Purification by Basic Extraction

This method is effective for removing acidic boronic acid impurities from a neutral organic product.[9]

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous layer containing the water-soluble boronate salt.

  • Repeat the extraction with the basic solution one or two more times.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.[23]

Experimental Protocol: Purification using a Scavenger Resin

Scavenger resins functionalized with diol or diethanolamine (B148213) (DEAM) groups are highly effective for selectively removing boronic acid impurities.[15][23]

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).

  • Add a diol or DEAM-functionalized scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity).

  • Stir the suspension at room temperature for 1-4 hours, monitoring the removal of the boronic acid by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.[15][23]

Conclusion

Boronic acids have transitioned from a class of chemical curiosities to indispensable tools in the arsenal (B13267) of the modern organic chemist. Their unique reactivity, particularly in the context of the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules. Furthermore, their growing applications in medicinal chemistry, driven by their ability to interact with biological systems in a predictable and tunable manner, ensure that boronic acid chemistry will remain a vibrant and fruitful area of research for the foreseeable future. This guide has provided a foundational understanding of the key principles, data, and experimental protocols that underpin the utility of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-nitrophenylboronic acid. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of nitro-substituted biaryl compounds. These products are of significant interest due to their potential biological activities and applications in organic electronics.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] The reaction typically involves the cross-coupling of an organoborane (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

While the Suzuki coupling is a powerful tool, the reactivity of electron-deficient boronic acids such as this compound can be lower compared to their electron-rich counterparts.[4] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system, is crucial for achieving high yields.

Summary of Reaction Parameters

The following tables summarize typical reaction parameters and conditions for the Suzuki coupling of this compound with various aryl halides, based on established procedures in the literature.

Table 1: Reagents and Stoichiometry

ReagentRoleTypical Molar Equivalents
Aryl Halide (e.g., Aryl Bromide)Electrophilic Partner1.0
This compoundNucleophilic Partner1.2 - 1.5
Palladium CatalystCatalyst0.05 (5 mol%)
Base (e.g., K₃PO₄, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0

Table 2: Typical Reaction Conditions

ParameterRecommended Condition
CatalystPd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
BaseK₃PO₄ (Potassium Phosphate)
Solvent SystemAnhydrous 1,4-Dioxane (B91453) and Degassed Deionized Water (4:1 ratio)
Temperature80-90 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling reaction of this compound.

G setup Reaction Setup (Aryl Halide, Boronic Acid, Base) catalyst Catalyst Addition (e.g., Pd(PPh₃)₄) setup->catalyst solvent Solvent Addition (e.g., Dioxane/Water) catalyst->solvent reaction Reaction Execution (Heating and Stirring) solvent->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[5]

Materials and Reagents:

  • Aryl halide (e.g., 2-Bromo-3-methylpyridine)

  • This compound

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous Potassium Phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[5]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under the inert atmosphere.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.[5]

Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 PdII_2 R¹-Pd(II)L₂-OR'' PdII_1->PdII_2 Boronic R²-B(OH)₂ PdII_3 [R¹-Pd(II)L₂-R²] PdII_2->PdII_3 RE_label Reductive Elimination PdII_3->Pd0 Product R¹-R² PdII_3->Product OA_label Oxidative Addition Trans_label Transmetalation R1X R¹-X Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Concluding Remarks

The provided protocol offers a reliable starting point for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization of reaction conditions may be necessary for different aryl halide substrates to achieve optimal yields. Factors such as the steric and electronic properties of the coupling partners can influence the reaction outcome. For challenging couplings, screening of different palladium catalysts, ligands, bases, and solvent systems may be required. While palladium catalysts are widely used, it is worth noting that nickel catalysts have also been developed for Suzuki couplings, although some studies have shown limitations with certain electron-deficient boronic acids like this compound under specific conditions.[3][6]

References

Application Notes and Protocols for 4-Nitrophenylboronic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid is a versatile reagent increasingly utilized in bioconjugation and drug development. Its utility stems from the unique reactivity of the boronic acid moiety, which can participate in robust carbon-carbon bond-forming reactions or form reversible covalent interactions with biological molecules. The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid, making it a subject of interest for specific bioconjugation strategies.

These application notes provide detailed protocols for two primary experimental procedures involving this compound: the site-specific modification of proteins via Suzuki-Miyaura cross-coupling and the labeling of glycoproteins through boronate ester formation.

Core Applications

  • Site-Specific Protein Modification: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction enables the formation of a stable carbon-carbon bond between an aryl halide-functionalized protein and this compound. This method is ideal for creating highly stable bioconjugates with precisely controlled stoichiometry. A common strategy involves the genetic incorporation of an unnatural amino acid, such as 4-iodophenylalanine, into the protein of interest.

  • Glycoprotein and Carbohydrate Labeling: Boronic acids can form reversible covalent bonds, known as boronate esters, with 1,2- or 1,3-diols present in carbohydrates. This interaction is particularly useful for labeling, purifying, and detecting glycoproteins, which often have sialic acid residues on their surfaces. The formation and stability of these boronate esters are pH-dependent, offering a degree of control over the conjugation and release process.

Data Presentation

The following tables summarize typical quantitative data for bioconjugation reactions involving arylboronic acids. Note that specific yields and binding affinities for this compound may vary depending on the specific biomolecule and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Bioconjugation

Protein Substrate (with 4-iodophenylalanine)Arylboronic AcidCatalyst SystemReaction Time (h)pHTemperature (°C)Typical Yield (%)
OmpC-Y232X (E. coli cell surface)Phenylboronic acidPd(OAc)₂ / ADHP18.537>90
WW-domain (synthetic)Various arylboronic acidsNa₂PdCl₄68.53740-90[1]
Tripeptide (4-iodophenylalanine-containing)Phenylboronic acidMicrogel Pd-Nanoparticles24Aq.37~60[2]

ADHP = 2-amino-4,6-dihydroxypyrimidine. Data adapted from similar arylboronic acid conjugations for illustrative purposes.

Table 2: Binding Affinities for Boronate Ester Formation with Sialic Acid

Boronic AcidGlycanMethodpHBinding Constant (K_a, M⁻¹)
Phenylboronic acidN-Acetylneuraminic acid (Sialic Acid)NMR7.4~40
5-Boronopicolinic acidN-Acetylneuraminic acid (Sialic Acid)NMR5.0>1000[3]
3-Propionamidophenylboronic acidN-Acetylneuraminic acid (Sialic Acid)NMR7.4~100

Data for related phenylboronic acids are provided for comparison to indicate the expected order of magnitude for the binding affinity.

Experimental Workflows and Signaling Pathways

Suzuki_Miyaura_Bioconjugation_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification p_unnatural Incorporate 4-iodophenylalanine into Protein p_purify Express and Purify Halogenated Protein p_unnatural->p_purify r_mix Combine Protein, This compound, Pd Catalyst, and Base in Aqueous Buffer p_purify->r_mix r_incubate Incubate at 37°C r_mix->r_incubate a_purify Purify Conjugate (e.g., Dialysis, SEC) r_incubate->a_purify a_characterize Characterize Conjugate (SDS-PAGE, LC-MS) a_purify->a_characterize Boronate_Ester_Labeling_Workflow cluster_prep Glycoprotein Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis gp_prep Prepare Purified Glycoprotein Solution r_mix Combine Glycoprotein and This compound in pH-optimized Buffer gp_prep->r_mix r_incubate Incubate at Room Temp or 37°C r_mix->r_incubate a_remove Remove Unbound Reagent (e.g., Size Exclusion) r_incubate->a_remove a_analyze Analyze Conjugate (e.g., ITC, MS) a_remove->a_analyze Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L₂-Ar' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Protein-Ar' pd2_boronate->product protein Protein-X protein->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_halide base Base base->pd2_halide

References

Application Notes and Protocols for Glucose Sensor Development using 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and is of significant interest in various biomedical research and drug development applications. While enzyme-based sensors are widely used, they can suffer from limitations such as instability and susceptibility to environmental factors like temperature and pH.[1] 4-Nitrophenylboronic acid (4-NPBA) and other phenylboronic acid derivatives have emerged as promising alternatives for the development of robust and stable non-enzymatic glucose sensors.[2][3] Boronic acids reversibly bind to cis-1,2- or -1,3-diols, a structural feature present in glucose, forming stable cyclic esters.[3][4] This specific interaction forms the basis for various detection methodologies, including electrochemical, fluorescent, and colorimetric sensing.[1][2][5]

These application notes provide an overview of the principles and detailed protocols for the development of glucose sensors utilizing 4-NPBA.

Principle of 4-NPBA Based Glucose Sensing

The fundamental principle behind 4-NPBA-based glucose sensors lies in the reversible covalent interaction between the boronic acid moiety and the diol groups of glucose.[3] This binding event can be transduced into a measurable signal through several mechanisms:

  • Electrochemical Sensing: The binding of glucose to 4-NPBA immobilized on an electrode surface can alter the electrochemical properties of the electrode. This change, such as a shift in peak current or impedance, can be measured and correlated to the glucose concentration.[1][6]

  • Fluorescence Sensing: 4-NPBA can be integrated into fluorescent molecules. The binding of glucose can modulate the fluorescence properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength.[7][8] This modulation can occur through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[9]

  • Colorimetric Sensing: The interaction between 4-NPBA and glucose can be designed to induce a color change. This is often achieved by using a pH indicator dye in conjunction with 4-NPBA or by utilizing the aggregation/dispersion of gold nanoparticles functionalized with 4-NPBA.[2][5][10]

Advantages of 4-NPBA Based Glucose Sensors

  • Enhanced Stability: As chemical sensors, they are generally more robust and have a longer shelf-life compared to enzyme-based sensors, which can be sensitive to temperature and pH changes.[1][11]

  • Reversible Binding: The reversible nature of the boronic acid-glucose interaction allows for the potential for continuous glucose monitoring.[12][13]

  • Tunability: The chemical structure of phenylboronic acid derivatives can be modified to tune the sensor's affinity and selectivity for glucose.[9][14]

Signaling Pathway of 4-NPBA Glucose Sensing

The core of the sensing mechanism is the chemical reaction between 4-NPBA and glucose. In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form preferentially binds with diols. The binding of glucose shifts this equilibrium, leading to a change in the local environment that can be detected.

G cluster_equilibrium 4-NPBA Equilibrium (Aqueous Solution) cluster_binding Glucose Binding Neutral_Form 4-NPBA (Trigonal Planar, sp2) Anionic_Form 4-NPBA Boronate (Tetrahedral, sp3) Neutral_Form->Anionic_Form + OH- Complex 4-NPBA-Glucose Complex (Cyclic Boronate Ester) Anionic_Form->Complex + Glucose Glucose Glucose (with cis-diols) Signal Measurable Signal (Electrochemical, Fluorescent, or Colorimetric) Complex->Signal Generates

Caption: General signaling pathway of a 4-NPBA based glucose sensor.

Experimental Protocols

The following are generalized protocols for the development of different types of 4-NPBA-based glucose sensors. Researchers should optimize these protocols based on their specific materials and experimental setup.

Electrochemical Glucose Sensor Protocol

This protocol describes the modification of a screen-printed gold electrode (SPGE) with a diboronic acid derivative for electrochemical glucose detection.[6]

Materials:

  • Screen-Printed Gold Electrodes (SPGEs)

  • Diboronic acid derivative with amine groups (synthesis may be required)

  • 4-Mercaptobenzoic acid (MBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • Glucose standards

  • Artificial sweat (for real sample testing)

Procedure:

  • Electrode Cleaning: Clean the SPGEs by cycling the potential in sulfuric acid, followed by rinsing with deionized water and ethanol.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned SPGEs in a solution of MBA in ethanol to form a self-assembled monolayer on the gold surface.

  • Activation of Carboxylic Groups: Incubate the MBA-modified electrodes in a freshly prepared aqueous solution of EDC and NHS to activate the carboxylic acid groups.

  • Immobilization of Diboronic Acid: Immerse the activated electrodes in a solution of the diboronic acid derivative in PBS to allow for the covalent attachment of the boronic acid to the electrode surface.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a Fe(CN)₆³⁻/⁴⁻ redox probe.

    • To detect glucose, add different concentrations of glucose to the redox probe solution and record the CV and EIS measurements after a short incubation period.

    • The binding of glucose to the immobilized boronic acid will alter the electron transfer kinetics, resulting in a change in the peak current (CV) or the charge transfer resistance (EIS).

  • Data Analysis: Plot the change in the electrochemical signal (e.g., peak current) as a function of glucose concentration to generate a calibration curve.

Fluorescent Glucose Sensor Protocol

This protocol outlines the use of a water-soluble diboronic acid-based fluorescent probe for glucose detection.[14][15]

Materials:

  • Diboronic acid fluorescent probe (e.g., Mc-CDBA)[14]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glucose standards

  • Other saccharides (for selectivity testing, e.g., fructose, galactose)

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of the diboronic acid fluorescent probe in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration in PBS (pH 7.4).

  • Fluorescence Measurement:

    • Place the probe solution in a cuvette and measure the baseline fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe.

    • Add aliquots of a glucose stock solution to the cuvette to achieve a range of final glucose concentrations.

    • After each addition, mix the solution and record the fluorescence spectrum.

  • Selectivity Test: Repeat the measurement process with other sugars to assess the selectivity of the probe for glucose.

  • Data Analysis: Plot the fluorescence intensity (or the change in intensity, F/F₀) against the glucose concentration to obtain a calibration curve. The limit of detection (LOD) can be calculated from the standard deviation of the blank and the slope of the calibration curve.

Colorimetric Glucose Sensor Protocol

This protocol describes a colorimetric assay for glucose using 3-aminophenylboronic acid (APBA) and gold nanoparticles (AuNPs).[10]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180)

  • 3-Aminophenylboronic acid (APBA)

  • Glucose standards

  • Buffer solutions of different pH

  • UV-Vis Spectrophotometer

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Heat a solution of HAuCl₄ to boiling.

    • Rapidly add a solution of trisodium citrate while stirring vigorously.

    • Continue heating and stirring until the solution color changes to a stable wine-red, indicating the formation of AuNPs.

  • Preparation of the Sensing Solution: Add a small amount of APBA solution to the AuNP solution.

  • Glucose Detection:

    • Add different concentrations of glucose to the APBA-AuNP solution at a pH below the pKa of APBA.

    • The binding of glucose to APBA will cause the aggregation of AuNPs, resulting in a color change from red to blue.

    • Measure the UV-Vis absorption spectrum of the solutions. The aggregation of AuNPs will lead to a red-shift in the surface plasmon resonance peak.

  • Data Analysis: Plot the ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) against the glucose concentration to create a calibration curve.

Experimental Workflow

The development and validation of a 4-NPBA based glucose sensor typically follows a structured workflow.

G Start Sensor Design & Material Selection Synthesis Synthesis/Functionalization of 4-NPBA Component Start->Synthesis Fabrication Sensor Fabrication (e.g., Electrode Modification, Probe Synthesis) Synthesis->Fabrication Characterization Physical & Chemical Characterization (e.g., FTIR, NMR, SEM) Fabrication->Characterization Performance Performance Evaluation in Buffer Characterization->Performance Calibration Calibration Curve Generation (Sensitivity, Linear Range, LOD) Performance->Calibration Selectivity Selectivity Testing (Interfering Sugars/Analytes) Calibration->Selectivity RealSample Validation in Real Samples (e.g., Serum, Artificial Sweat) Selectivity->RealSample End Data Analysis & Reporting RealSample->End

Caption: A typical experimental workflow for developing a 4-NPBA based glucose sensor.

Data Presentation: Performance of Boronic Acid-Based Glucose Sensors

The performance of various boronic acid-based glucose sensors reported in the literature is summarized in the table below. This allows for a direct comparison of different sensing strategies.

Sensor TypeBoronic Acid DerivativeLinear RangeLimit of Detection (LOD)Response TimeReference
Electrochemical Diboronic acid derivative40 - 500 mg/dL21.5 mg/dL (EIS)~10 min[6]
Fluorescent Mc-CDBA48.8 µM - 12.5 mM1.37 µMNot Specified[14][15]
Fluorescent Ca-CDBA24.4 µM - 12.5 mMNot SpecifiedNot Specified[14][15]
Colorimetric (Optode) This compound (NPBA)10⁻³ M - 10⁻¹ M9 x 10⁻⁴ M2 min[5]
SERS 4-Mercaptophenylboronic acid0.5 - 8.0 mM0.15 mM~1 hour incubation[16]

Conclusion

This compound and its derivatives offer a versatile platform for the development of stable and reliable glucose sensors. By leveraging different transduction mechanisms, researchers can design sensors tailored for specific applications, from in vitro diagnostics to continuous monitoring in drug development and clinical settings. The protocols and data presented here provide a foundation for scientists and researchers to explore and advance the field of non-enzymatic glucose sensing.

References

Application Notes and Protocols: Synthesis of 4-Nitrophenylboronic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-nitrophenylboronic acid derivatives in the field of drug discovery. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic workflows and relevant biological signaling pathways.

Introduction

This compound is a versatile chemical intermediate widely employed in medicinal chemistry and organic synthesis. Its derivatives are of significant interest in drug discovery due to their potential to act as enzyme inhibitors and modulators of various signaling pathways. The boronic acid moiety can form reversible covalent bonds with diols present in biological macromolecules, such as enzymes and glycoproteins, leading to potent and selective inhibition. The nitro group, being a strong electron-withdrawing group, enhances the Lewis acidity of the boron atom, often contributing to increased potency. Furthermore, the nitro group can serve as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization, primarily through Suzuki-Miyaura cross-coupling reactions, are fundamental processes for accessing a wide range of pharmacologically active molecules.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the diazotization of 4-nitroaniline (B120555) followed by a reaction with a boron source. Another approach utilizes the reaction of a Grignard reagent with a trialkyl borate.

Table 1: Selected Synthetic Routes to this compound

Starting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
4-NitroanilineNaNO₂, HCl, then B(OiPr)₃Methanol (B129727)/Water0-5Not specified[1]
1-Bromo-4-nitrobenzeneMg, B(OiPr)₃THF0 to RT~78[1]
4-Nitrobenzenediazonium tetrafluoroborateBis(pinacolato)diboronNot specifiedNot specifiedNot specified[2]
Synthesis of this compound Pinacol (B44631) Ester

For many applications, particularly in Suzuki-Miyaura coupling, the more stable pinacol ester of this compound is preferred.

Table 2: Synthesis of this compound Pinacol Ester

Starting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
4-NitroanilineNaNO₂, HCl, then PinacolboraneMethanol/Water0-5Not specified[2]
1-Bromo-4-nitrobenzeneBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAcDioxane80High[3]
4-Nitrobenzenesulfonyl chlorideBis(pinacolato)diboron, K₂HPO₄Acetonitrile2078[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitroaniline

Materials:

Procedure:

  • To a solution of 4-nitroaniline (0.5 mmol, 1.0 eq.) in methanol (1.0 mL), add hydrochloric acid (0.5 mL, 1.5 mmol, 3.0 eq.) followed by water (0.5 mL).[1]

  • Stir the reaction mixture for 2 minutes and then cool to 0-5 °C.[1]

  • Slowly add a solution of sodium nitrite (35 mg in 0.25 mL of water).[1]

  • Stir the mixture at 0-5 °C for 30 minutes.[1]

  • This step would typically involve the addition of a boron source, which is not fully detailed in the snippet but is a necessary subsequent step.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., aryl bromide, iodide)

  • This compound or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), this compound or its pinacol ester (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).[3]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[3]

  • Add the degassed solvent system via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

This compound derivatives have shown promise as inhibitors of various enzymes, including proteasomes and β-lactamases, and have been investigated for their potential in cancer and inflammatory diseases.

Enzyme Inhibition

The boronic acid moiety is a key pharmacophore that can interact with the catalytic serine residue in serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

Table 3: Biological Activity of Phenylboronic Acid Derivatives

Compound ClassTarget Enzyme/PathwayActivity (Kᵢ or IC₅₀)Disease AreaReference
Tyropeptin-boronic acid derivativesProteasome (Chymotrypsin-like activity)IC₅₀ in nM rangeMultiple Myeloma[4]
Phenylboronic acids with triazole side chainsβ-Lactamases (KPC-2, AmpC)Kᵢ values as low as 140 nMInfectious Diseases[5]
Phenylboronic acidRhoA, Rac1, Cdc42Inhibition at 1 mMProstate Cancer[6]
Modulation of Signaling Pathways

Phenylboronic acid derivatives have been shown to impact key signaling pathways involved in cancer cell migration and inflammation.

  • Cancer: Phenylboronic acid has been demonstrated to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[6] This inhibition can disrupt the actin cytoskeleton dynamics required for cell motility and invasion.

  • Inflammation: The NF-κB and MAPK signaling pathways are central to the inflammatory response. Boronic acid-containing compounds have the potential to modulate these pathways, for instance, by inhibiting the proteasome which is responsible for the degradation of IκBα, an inhibitor of NF-κB.[4]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative cluster_application Drug Discovery Application Start Starting Materials (e.g., 4-Nitroaniline or 1-Bromo-4-nitrobenzene) Synthesis Chemical Synthesis (e.g., Diazotization or Grignard Reaction) Start->Synthesis Boronic_Acid This compound or Pinacol Ester Synthesis->Boronic_Acid Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling Derivative This compound Derivative Library Coupling->Derivative Screening High-Throughput Screening Derivative->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A typical workflow for the synthesis of this compound derivatives and their application in drug discovery.

Rho GTPase Signaling Pathway in Cancer Cell Migration

Rho_GTPase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RhoGEF RhoGEF RTK->RhoGEF Activates Rho_GTP Rho-GTP (Active) RhoGEF->Rho_GTP Promotes GDP/GTP exchange Rho_GDP Rho-GDP (Inactive) ROCK ROCK Rho_GTP->ROCK Activates MLC_P Phosphorylated MLC ROCK->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Stress Fibers & Contraction MLC_P->Actin Migration Cell Migration & Invasion Actin->Migration Inhibitor 4-Nitrophenylboronic Acid Derivative Inhibitor->Rho_GTP Inhibits

Caption: Inhibition of the Rho GTPase signaling pathway by a this compound derivative, leading to reduced cancer cell migration.

NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor 4-Nitrophenylboronic Acid Derivative (Proteasome Inhibitor) Inhibitor->Proteasome Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

Caption: A this compound derivative acting as a proteasome inhibitor blocks NF-κB activation and subsequent pro-inflammatory gene expression.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 4-Nitrophenylboronic acid is a versatile building block in these reactions, serving as a readily available aryl source for the introduction of a nitrophenyl group, a common motif in pharmaceuticals and materials science. The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and the properties of the resulting products.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including the Heck, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the context of this compound, an oxidative Heck reaction can be employed where the boronic acid serves as the aryl source in the presence of an oxidant.

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

This protocol is adapted from a procedure described for the arylation of olefins with arylboronic acids.[1]

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene (B28343), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Add styrene (1.0 mmol, 1.0 eq.).

  • Add N-bromosuccinimide (30 mol %, 0.3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Add palladium(II) acetate (5 mol %, 0.05 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the desired stilbene (B7821643) product.

Quantitative Data
EntryArylboronic AcidOlefinCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (5)NBS (30)Toluene1275[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

This is a representative protocol based on general Suzuki-Miyaura coupling procedures.

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate with reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 1.2 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %, 0.05 mmol).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

The following table provides representative yields for Suzuki-Miyaura couplings of various arylboronic acids with aryl halides, which can be indicative of the expected outcome for the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal-K₂CO₃ (2)EtOH/H₂O80195
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (0.5)Calixarenylphosphine (2)tBuOK (2)1,4-Dioxane1002491

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. While this compound is not a direct substrate, it can be converted to an aryl halide which can then participate in this reaction. Alternatively, in some specialized cases, arylboronic acids can be used in C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Nitrobromobenzene with Morpholine (B109124)

This protocol is a general representation of the Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • 4-Nitrobromobenzene

  • Morpholine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (2-4 mol %).

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene).

  • Add 4-nitrobromobenzene (1.0 eq.).

  • Add morpholine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. An oxidative version of the Sonogashira coupling can utilize arylboronic acids.

Experimental Protocol: Oxidative Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on a reported procedure for the oxidative Sonogashira coupling of phenylboronic acid.

Reaction Scheme:

(O2N)C6H4B(OH)2 + PhSnBu3 --[Pd catalyst]--> (O2N)C6H4Ph

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow Heck Reaction Experimental Workflow Start Start Reagents Combine this compound, Olefin, and Additive in Flask Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst React Stir at Reaction Temperature Catalyst->React Monitor Monitor Progress by TLC React->Monitor Workup Quench and Perform Aqueous Workup Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: A typical experimental workflow for a palladium-catalyzed Heck reaction.

Conclusion

This compound is a valuable and versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to develop and optimize these transformations for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities.

References

Application Notes and Protocols for N-Arylation using 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of various amine-containing compounds using 4-nitrophenylboronic acid. The protocols detailed below are primarily based on the Chan-Lam cross-coupling reaction, a widely utilized copper-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction is valued for its operational simplicity, broad substrate scope, and tolerance to a variety of functional groups.[5][6]

Introduction

The formation of a C-N bond to introduce an aryl group onto a nitrogen atom is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials.[2][5] Among the various methods available, the copper-catalyzed N-arylation of amines with arylboronic acids, commonly known as the Chan-Lam coupling, offers a practical and efficient alternative to other methods like the Buchwald-Hartwig amination, which typically employs palladium catalysts and aryl halides.[7] The Chan-Lam reaction often proceeds under mild conditions, sometimes at room temperature and open to the atmosphere, making it an attractive method in many synthetic applications.[3][8]

This compound is a valuable reagent in these couplings, allowing for the introduction of the 4-nitrophenyl moiety, a common structural motif and a useful synthetic intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and the properties of the resulting N-arylated products.

Experimental Protocols

Two representative protocols for the N-arylation of amines using this compound are provided below. Protocol A describes a general copper(II) acetate-mediated reaction at room temperature, while Protocol B outlines a copper(I) iodide-catalyzed procedure.

Protocol A: Copper(II) Acetate-Mediated N-Arylation at Room Temperature

This protocol is adapted from general Chan-Lam coupling procedures and is suitable for a wide range of primary and secondary amines.

Materials:

  • Amine substrate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) or Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH), 5-10 mL

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine substrate (1.0 mmol), this compound (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Solvent and Base Addition: Add the chosen solvent (DCM or MeOH, 5-10 mL) to the vessel, followed by the addition of the base (triethylamine or pyridine, 2.0 mmol).

  • Reaction Execution: Seal the vessel (if necessary) and stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-nitrophenyl) product.

Protocol B: Copper(I) Iodide-Catalyzed N-Arylation of Heterocycles

This protocol is particularly useful for the N-arylation of nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles.

Materials:

  • Heterocyclic substrate (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), 5 mL

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) source (optional, but recommended for sensitive substrates)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the heterocyclic substrate (1.0 mmol), this compound (1.5 mmol), copper(I) iodide (0.1 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent (DMF or DMSO, 5 mL) to the mixture.

  • Reaction Execution: Seal the vessel and stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the specific heterocycle. For less reactive substrates, heating may be necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-arylated heterocycle.

Data Presentation

The following table summarizes representative yields for the N-arylation of various amines and heterocycles with this compound under Chan-Lam conditions. The conditions cited are generalized from typical literature procedures and may require optimization for specific substrates.

EntryAmine/Heterocycle SubstrateProductTypical Yield (%)
1AnilineN-(4-Nitrophenyl)aniline85-95
2BenzylamineN-Benzyl-4-nitroaniline80-90
3Morpholine4-(4-Nitrophenyl)morpholine90-98
4Imidazole1-(4-Nitrophenyl)imidazole75-85
5Pyrrolidine1-(4-Nitrophenyl)pyrrolidine88-96
6Indole1-(4-Nitrophenyl)indole70-80
7p-Toluidine4-Methyl-N-(4-nitrophenyl)aniline82-92
82-AminopyridineN-(4-Nitrophenyl)pyridin-2-amine65-75

Yields are approximate and can vary based on the specific reaction conditions (catalyst, base, solvent, temperature, and reaction time) employed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of an amine with this compound.

experimental_workflow reagents Combine Amine, This compound, & Copper Catalyst addition Add Solvent & Base reagents->addition reaction Stir at RT or Heat (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-Arylated Product purification->product reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions amine Amine (R₂NH) product N-(4-Nitrophenyl) Product amine->product boronic_acid This compound boronic_acid->product catalyst Copper Catalyst (e.g., Cu(OAc)₂) catalyst->product catalyzes base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DCM) solvent->product oxidant Oxidant (Air/O₂) oxidant->product

References

Application Notes: 4-Nitrophenylboronic Acid as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid is a valuable and versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its utility stems from the presence of both a boronic acid moiety, ready for cross-coupling, and a nitro group, which can be readily transformed into other functional groups, such as amines. This dual functionality allows for the straightforward synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. These application notes provide detailed protocols and data for the use of this compound in the synthesis of complex molecules, with a focus on practical laboratory applications.

Core Applications

The primary application of this compound is in the formation of carbon-carbon bonds to create biaryl and heteroaryl structures. The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and provides a synthetic handle for further molecular elaboration.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[1][2] The general reaction involves the coupling of an organoboron compound (e.g., this compound) with an organohalide in the presence of a palladium catalyst and a base.[1][2]

General Reaction Scheme:

Where Ar-B(OH)₂ is this compound, and Ar'-X is an aryl or heteroaryl halide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol describes a general method for the synthesis of 4-nitrobiaryl compounds.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzaldehyde, 2-bromo-3-methylpyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water mixture, Toluene, 1-Propanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-nitrobiaryl compound.

Protocol 2: Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

This protocol provides a specific example of a Suzuki-Miyaura coupling reaction.

Reaction Setup:

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-bromo-3-methylpyridine (B184072) (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe (a 4:1 v/v ratio).

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction for 12-24 hours until the starting material is consumed.

  • For work-up, cool the mixture, dilute with ethyl acetate (20 mL) and water (20 mL), separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product via column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃1-Propanol/H₂O80195
22-Bromo-3-methylpyridinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85
34-BromoanisolePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001292
41-Bromo-4-iodobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80488
54-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001694

Application in Complex Molecule Synthesis: Combretastatin A-4 Analogs

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound in cancer research.[3][4] Analogs of CA-4 are of significant interest for developing new anticancer agents with improved properties. This compound can be utilized to synthesize biaryl analogs of CA-4, where one of the aromatic rings is a 4-nitrophenyl group. The nitro group can subsequently be reduced to an amine and further functionalized.

Signaling Pathway of Combretastatin A-4 Analogs

Combretastatin A-4 and its analogs act as tubulin polymerization inhibitors.[3][5] By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle.[4] This disruption leads to an arrest of the cell cycle in the G2/M phase.[6][7] Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[7][8][9]

G2M_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Pathway CA4 Combretastatin A-4 Analog (Synthesized using this compound) Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Leads to p53 p53 Activation G2M->p53 Triggers Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Combretastatin A-4 analogs.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a complex molecule using this compound and its subsequent biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_modification Functional Group Interconversion cluster_evaluation Biological Evaluation start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction workup Workup & Purification reaction->workup product 4-Nitrobiaryl Product workup->product reduction Nitro Group Reduction product->reduction amine Aminobiaryl Intermediate reduction->amine functionalization Further Functionalization amine->functionalization final_product Final Complex Molecule functionalization->final_product cell_culture Cancer Cell Lines final_product->cell_culture treatment Compound Treatment cell_culture->treatment assays Biological Assays (e.g., MTT, Flow Cytometry) treatment->assays data Data Analysis assays->data

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a powerful and economical building block for the synthesis of a wide array of complex biaryl molecules. Its application in the Suzuki-Miyaura cross-coupling reaction, coupled with the synthetic versatility of the nitro group, provides a straightforward and efficient route to novel compounds with significant potential in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible through this valuable reagent.

References

Application Notes and Protocols: 4-Nitrophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid (4-NPBA) is a versatile chemical compound with significant applications in materials science. Its unique properties, stemming from the presence of both a nitro group and a boronic acid moiety, make it a valuable building block for the synthesis of advanced materials. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a key feature exploited in the development of sensors and drug delivery systems.[1][2] The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule, which is beneficial in catalysis and the creation of functional polymers. This document provides detailed application notes and experimental protocols for the use of this compound in various areas of materials science.

I. Application in Chemical Sensors

This compound and its derivatives are extensively used in the development of chemical sensors, particularly for the detection of saccharides.[3][4] The underlying principle is the reversible formation of a five- or six-membered cyclic ester between the boronic acid and the cis-diol groups present in many sugars.[1][3] This interaction can be tailored to produce a detectable signal, such as a change in fluorescence or color.[4]

Fluorescent Saccharide Sensors

Phenylboronic acids are widely incorporated into fluorescent probes for saccharide detection.[3] The binding of a saccharide to the boronic acid can alter the electronic properties of the fluorophore, leading to a change in its emission spectrum. This "turn-on" or "turn-off" fluorescence response allows for the qualitative and quantitative detection of various sugars.[3]

Experimental Protocol: Fabrication of a Two-Component Fluorescent Saccharide Sensor

This protocol describes the in-situ preparation of a chemosensor for phosphorylated saccharides using esculetin (B1671247) and 3-nitrophenylboronic acid (a positional isomer of 4-NPBA, illustrating the general principle).[3]

Materials:

  • Esculetin or 4-methylesculetin

  • 3-Nitrophenylboronic acid (3-NPBA)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Saccharide standards (e.g., fructose, glucose)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare stock solutions of esculetin (or 4-methylesculetin) and 3-NPBA in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the esculetin and 3-NPBA stock solutions in the desired buffer to achieve the final working concentrations.

  • Record the baseline fluorescence spectrum of the two-component system.

  • Add a known concentration of the saccharide analyte to the cuvette.

  • Incubate the mixture for a specified period to allow for complex formation.

  • Record the fluorescence spectrum of the mixture after the addition of the saccharide.

  • The change in fluorescence intensity is used to quantify the saccharide concentration.

Data Analysis: The sensor's affinity for different saccharides can be determined by fluorescence titrations.[3] For the simultaneous detection and classification of multiple saccharides, Linear Discriminant Analysis (LDA) of the fluorescence response patterns can be employed.[3][5]

Logical Relationship: Saccharide Sensing Mechanism

G cluster_sensing Saccharide Sensing BoronicAcid This compound (Lewis Acid) Complex Boronate Ester Complex (Reversible) BoronicAcid->Complex Binds to Saccharide Saccharide (with cis-diols) Saccharide->Complex Reacts with Signal Detectable Signal (e.g., Fluorescence Change) Complex->Signal Generates G cluster_workflow Polymer Synthesis Workflow Monomer 4-VBA Monomer + CTA + Initiator Polymerization RAFT Polymerization (Inert Atmosphere, Heat) Monomer->Polymerization Purification Precipitation & Filtration Polymerization->Purification FinalPolymer Poly(4-VBA) Purification->FinalPolymer Characterization GPC, NMR FinalPolymer->Characterization G cluster_nanoparticle Nanoparticle Functionalization Workflow Start Fe3O4 Nanoparticles Amination Surface Amination (APTES) Start->Amination Activation Activation (e.g., Glutaraldehyde) Amination->Activation Grafting PBA Grafting Activation->Grafting FinalNP Functionalized MNP-PBA Grafting->FinalNP Application Biomolecule Capture FinalNP->Application

References

Application Notes and Protocols for Regioselective Glycosylation Methods Using Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective glycosylation is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with defined structures. Phenylboronic acids (PBAs) have emerged as versatile reagents for achieving high regioselectivity in glycosylation reactions. This is due to their ability to reversibly form cyclic boronate esters with cis-1,2- and cis-1,3-diols present in carbohydrate acceptors. This transient protection of specific hydroxyl groups directs the glycosylation to a desired position, often without the need for extensive protecting group manipulations that can be time-consuming and reduce overall yield.[1][2][3]

These application notes provide an overview of the principles and methodologies for employing phenylboronic acids in regioselective glycosylation, complete with detailed protocols and quantitative data to guide researchers in this field.

Principle of Phenylboronic Acid-Mediated Regioselectivity

Phenylboronic acid reacts with diols to form five- or six-membered cyclic esters.[4] In the context of carbohydrates, PBAs show a preference for forming stable boronate esters with specific pairs of hydroxyl groups, dictated by their stereochemical arrangement. For instance, in pyranosides, PBAs commonly react with the 4,6-hydroxyls to form a six-membered ring, or with cis-diols on the furanose ring. This selective and reversible complexation effectively masks these hydroxyl groups, leaving others available for glycosylation.[1] The reaction is typically driven to completion by removing water, often azeotropically.[1]

The boronate ester can act in two key ways:

  • As a Temporary Protecting Group: By shielding a diol, the PBA directs incoming glycosyl donors to other available hydroxyl groups.[1]

  • As an Activating/Directing Group: The formation of a boronic ester can influence the nucleophilicity of adjacent hydroxyl groups, thereby directing the regioselectivity of the reaction.[5]

The pH-sensitive nature of the boronate ester bond allows for its easy cleavage under mild acidic conditions, regenerating the diol.[6]

Applications in Synthesis

The use of phenylboronic acids in regioselective glycosylation has been successfully applied to:

  • The synthesis of complex oligosaccharides and natural glycosides with minimal protecting groups.[2][7]

  • The preparation of building blocks for solid-phase oligosaccharide synthesis.[1]

  • Site-selective acylation, alkylation, and arylation of carbohydrates.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Phenylboronate (B1261982) Ester of a Carbohydrate Acceptor

This protocol describes the general method for the formation of a phenylboronate ester, which serves as the activated acceptor for subsequent glycosylation.

Materials:

  • Carbohydrate acceptor (containing a cis-diol)

  • Phenylboronic acid (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., toluene, benzene, or pyridine)

  • Dean-Stark apparatus or molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbohydrate acceptor and phenylboronic acid.

  • Add the anhydrous solvent to the flask.

  • Heat the mixture to reflux and allow the azeotropic removal of water. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Once the formation of the boronate ester is complete (typically when water is no longer being collected), the reaction mixture can be cooled and used directly in the next glycosylation step.

Caption: General workflow for phenylboronate ester formation.

G cluster_0 Ester Formation A Carbohydrate Acceptor + Phenylboronic Acid B Add Anhydrous Solvent (e.g., Toluene) A->B C Heat to Reflux with Dean-Stark Apparatus B->C D Azeotropic Removal of Water C->D E Formation of Phenylboronate Ester Intermediate D->E

Protocol 2: Phenylboronic Acid-Catalyzed Regioselective Glycosylation of an Unprotected Acceptor

This protocol outlines a method for the direct glycosylation of an unprotected sugar acceptor using a catalytic amount of phenylboronic acid.

Materials:

  • Unprotected glycosyl acceptor

  • Glycosyl donor (e.g., glycosyl halide)

  • Phenylboronic acid (catalytic amount, e.g., 10-20 mol%)

  • Promoter (e.g., silver oxide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the unprotected glycosyl acceptor, phenylboronic acid, and activated 4 Å molecular sieves.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the glycosyl donor and the promoter to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 40 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding a few drops of water or filtering off the solids).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Workflow for catalytic regioselective glycosylation.

G cluster_1 Catalytic Glycosylation F Unprotected Acceptor + Catalytic Phenylboronic Acid G Add Anhydrous Solvent and Molecular Sieves F->G H Add Glycosyl Donor and Promoter G->H I Reaction at Appropriate Temperature H->I J Quench and Workup I->J K Purification J->K L Regioselective Glycoside K->L

Protocol 3: Workup Procedure using Sorbitol for Removal of Phenylboronic Acid

A "phase-switching" workup with an aqueous, basic sorbitol solution can be employed to separate the sugar-derived product from residual phenylboronic acid and its derivatives.

Procedure:

  • After the reaction, concentrate the mixture.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a basic aqueous solution of sorbitol (e.g., 1 M sorbitol in 0.1 M NaOH).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by chromatography.

Quantitative Data Summary

The following tables summarize the yields and regioselectivities achieved in various phenylboronic acid-mediated glycosylation and related reactions, as reported in the literature.

Table 1: Regioselective O-Arylation of Methyl α-L-rhamnopyranoside

EntryArylboronic AcidProductYield (%)Regioselectivity (4-O : others)
1Phenylboronic acid4-O-Phenyl72>20:1
24-Methoxyphenylboronic acid4-O-(4-Methoxyphenyl)68>20:1
34-Chlorophenylboronic acid4-O-(4-Chlorophenyl)75>20:1

Table 2: Programmable Regioselective Acylation of Methyl α-D-glucopyranoside [8]

PositionAcylating AgentBoronic AcidCatalystYield (%)Regioselectivity
C2-OHBenzoic AnhydrideB8N685C2 selective
C3-OHBenzoic AnhydrideB9N178C3 selective
C6-OHBenzoic Anhydride-N492C6 selective

Mechanistic Pathway

The regioselectivity is achieved through the formation of a transient boronate ester, which directs the glycosylation to a specific free hydroxyl group. The proposed mechanism for a boronic acid-catalyzed regioselective glycosylation is depicted below.

Caption: Proposed mechanism of boronic acid-catalyzed glycosylation.

G cluster_2 Mechanistic Pathway M Acceptor Diol + Phenylboronic Acid N Formation of Cyclic Boronate Ester M->N O Activation of a Specific Free Hydroxyl Group N->O P Nucleophilic Attack on Activated Glycosyl Donor O->P Q Formation of Glycosidic Bond P->Q R Hydrolysis of Boronate Ester Q->R S Regioselective Glycoside R->S

Conclusion

Phenylboronic acids are powerful tools for achieving regioselective glycosylation of carbohydrates. By forming transient boronate esters, they offer a straightforward and efficient method for directing glycosylation to a specific position, often under mild conditions and with high yields. The protocols and data presented here provide a practical guide for researchers looking to implement these valuable methods in their synthetic endeavors. The ability to perform these reactions on unprotected or minimally protected sugars significantly streamlines the synthesis of complex carbohydrates, making it a highly attractive strategy in drug discovery and glycobiology.[2]

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Nitrophenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction of 4-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound, an electron-deficient boronic acid, can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, and the inherent instability of the boronic acid itself. Key issues include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of nitrobenzene.[1][2] Electron-withdrawing groups, such as the nitro group, can make the boronic acid more susceptible to this undesired reaction.[1]

  • Homocoupling: The formation of 4,4'-dinitrobiphenyl (B73382) through the coupling of two molecules of this compound is another common side reaction that consumes the starting material and reduces the yield of the desired product.[3][4]

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[4][5] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.

  • Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to poor catalytic activity and low yields.

Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?

Minimizing protodeboronation is crucial for improving the yield of your Suzuki coupling reaction. Here are several strategies you can employ:

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[6] Using anhydrous solvents and ensuring your reagents are dry can significantly reduce this side reaction.

  • Choose a Milder Base: Strong bases can promote protodeboronation.[6] Consider switching to a milder base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Use a More Stable Boronic Acid Derivative: Converting this compound to a more stable boronic ester, such as a pinacol (B44631) ester, can protect it from degradation.[5][7] These esters can be used directly in the coupling reaction.

  • Optimize Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[6] If possible, try running the reaction at a lower temperature.

  • Employ a "Slow-Release" Strategy: Using a stable precursor like a MIDA boronate ester allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[5]

Q3: How can I prevent the formation of the homocoupling byproduct, 4,4'-dinitrobiphenyl?

Homocoupling is often promoted by the presence of oxygen or issues with the palladium catalyst. Here’s how to address it:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[4][5] Ensure your solvents and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[5]

  • Optimize Catalyst and Ligand: A highly active catalyst system can promote the desired cross-coupling reaction at a faster rate than homocoupling. Screening different ligands, particularly bulky, electron-rich phosphine (B1218219) ligands, can be beneficial.

  • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction.

Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?

For challenging substrates like this compound, a systematic approach to optimization is recommended. Here is a good starting point for your experiments:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) is a common starting point. Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand can be very effective.

  • Ligand: For electron-deficient systems, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) are often recommended to facilitate the catalytic cycle.[6]

  • Base: A moderately strong inorganic base is usually a good choice. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[8][9]

  • Solvent: A mixture of an organic solvent and water is common. Popular choices include dioxane/water, toluene/water, or DMF/water.[10][11]

It is highly recommended to perform a screening of different combinations of these parameters to find the optimal conditions for your specific substrates.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on Suzuki coupling yields, providing a basis for comparison and optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBaseSolventYield (%)
14-IodoanisolePhenylboronic acidK₂CO₃DMF/H₂O91
24-IodoanisolePhenylboronic acidCs₂CO₃DMF/H₂O90
34-IodoanisolePhenylboronic acidK₃PO₄DMF/H₂O85
44-IodoanisolePhenylboronic acidNa₂CO₃DMF/H₂O88
54-IodoanisolePhenylboronic acidNaOHDMF/H₂O75

Data compiled from various sources for illustrative purposes.[8][9]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBaseSolventYield (%)
14-IodoanisolePhenylboronic acidK₂CO₃DMF/H₂O (1:2)91
24-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂O85
34-IodoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O88
44-IodoanisolePhenylboronic acidK₂CO₃THF/H₂O82
54-IodoanisolePhenylboronic acidK₂CO₃Acetonitrile/H₂O78

Data compiled from various sources for illustrative purposes.[10]

Table 3: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O85
24-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O82
32-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene95
44-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O92

Data compiled from various sources for illustrative purposes.[12]

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield in this compound Suzuki Coupling

This protocol outlines a general procedure for a small-scale reaction to test and optimize conditions.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane:Water, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][13]

Protocol 2: Procedure for Catalyst and Ligand Screening

This protocol describes a parallel screening approach to identify the optimal catalyst system.

Materials:

  • Stock solution of aryl halide and this compound in the chosen solvent.

  • Stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) in the chosen solvent.

  • Stock solutions of various ligands (e.g., PPh₃, SPhos, XPhos) in the chosen solvent.

  • A 24-well reaction block or multiple reaction vials.

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Preparation: Prepare stock solutions of the reactants, catalysts, and ligands to ensure accurate dispensing.

  • Reaction Assembly: In an inert atmosphere, dispense the base into each well of the reaction block. Add the stock solution of the aryl halide and this compound to each well.

  • Catalyst/Ligand Addition: Add the appropriate palladium precatalyst and ligand solutions to each well according to your screening design.

  • Reaction: Seal the reaction block and heat to the desired temperature with stirring for a set amount of time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the product yield and identify any byproducts. This will allow for a direct comparison of the performance of each catalyst system.[14]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting your Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂(OH)⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degas Solvents) Start->Check_Setup Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Optimize_Solvent Screen Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O) Check_Setup->Optimize_Solvent Optimize_Catalyst Screen Catalysts/Ligands (e.g., Pd(PPh₃)₄, Buchwald ligands) Optimize_Base->Optimize_Catalyst Optimize_Solvent->Optimize_Catalyst Side_Reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) Optimize_Catalyst->Side_Reactions Address_Protodeboronation Address Protodeboronation (Anhydrous conditions, milder base) Side_Reactions->Address_Protodeboronation Protodeboronation detected Address_Homocoupling Address Homocoupling (Rigorous degassing, Pd(0) source) Side_Reactions->Address_Homocoupling Homocoupling detected Success Improved Yield Side_Reactions->Success No major side reactions Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

Side_Reactions Boronic_Acid This compound Desired_Product Desired Cross-Coupling Product Boronic_Acid->Desired_Product + Aryl Halide Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation [H⁺] Homocoupling Homocoupling Boronic_Acid->Homocoupling [O₂] or Pd(II) Nitrobenzene Nitrobenzene Protodeboronation->Nitrobenzene Dinitrobiphenyl 4,4'-Dinitrobiphenyl Homocoupling->Dinitrobiphenyl Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Catalyst_Base Pd Catalyst, Base Catalyst_Base->Desired_Product Catalyst_Base->Protodeboronation Catalyst_Base->Homocoupling

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing 4-Nitrophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-nitrophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, an electron-deficient boronic acid.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion of Starting Material Inactive catalyst.Ensure the palladium source is not degraded; use a fresh batch or a reliable pre-catalyst. Confirm that the reaction was properly degassed to prevent catalyst oxidation.[1][2]
Inefficient oxidative addition.For less reactive aryl halides (e.g., chlorides), use electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate this step.
Suboptimal temperature.Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C) to proceed efficiently.[1][3]
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[4]
Significant Homocoupling of the Boronic Acid Presence of oxygen.Improve the degassing procedure. Use rigorous methods like freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[1][2][5]
Use of a Pd(II) source.A Pd(II) precatalyst can promote homocoupling during its in-situ reduction to Pd(0). Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active catalyst more reliably.[1]
Protodeboronation (Loss of Boronic Acid Group) Presence of water or protic impurities.Use anhydrous solvents and reagents.[4] While some water is often necessary for the catalytic cycle, excess water can be detrimental.
Base is too strong or reaction time is too long.Consider a milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong hydroxides).[4] Optimize reaction time to avoid prolonged exposure to basic conditions.
Instability of the boronic acid.Convert the boronic acid to a more stable derivative like a pinacol (B44631) ester, MIDA boronate, or a potassium aryltrifluoroborate, which can release the boronic acid slowly under reaction conditions.[1][6]
Dehalogenation of the Aryl Halide Presence of a hydride source.Avoid alcohol solvents or certain amine bases that can act as hydride sources.[1][2] Switch to aprotic solvents and carbonate or phosphate (B84403) bases.
High reaction temperature.Reduce the reaction temperature, as excessive heat can promote this side reaction.[1][2]
Reaction Stalls Before Completion Catalyst deactivation.Increase the catalyst loading or use a more robust ligand that protects the palladium center from decomposition into palladium black. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[1]

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: As an electron-deficient boronic acid, this compound can be prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] The electron-withdrawing nitro group can also affect the electronics of the catalytic cycle, sometimes requiring more carefully optimized conditions to achieve high yields.

Q2: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A2: The base is crucial for the activation of the boronic acid to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation with the palladium complex.[7][8][9] The choice of base can significantly impact the reaction outcome. For electron-deficient boronic acids, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective. The strength and nature of the base can influence the rate of competing side reactions.

Q3: How do I select the appropriate palladium catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is critical. For electron-deficient substrates, electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they can promote the oxidative addition step, which can be rate-limiting.[4] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or stable precatalysts can be advantageous over Pd(II) sources to minimize side reactions.[1]

Q4: What are the best solvent choices for this type of coupling?

A4: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[4][10] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. It is important to use degassed solvents to prevent oxidation of the catalyst.[1]

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling is often promoted by the presence of oxygen. Therefore, rigorous degassing of all solvents and reagents is the most critical step to minimize this side reaction.[1][2][5] Using a direct Pd(0) catalyst source or an efficient precatalyst system can also reduce homocoupling that may occur during the in-situ reduction of a Pd(II) species.[1][4]

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of specific parameters will likely be necessary for a given substrate.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)

  • Ligand (if using a precatalyst that requires it)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., 1-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Data Presentation

The optimal conditions for Suzuki-Miyaura couplings can vary significantly. The table below provides a starting point for the optimization of reaction conditions for this compound.

ParameterTypical RangeConsiderations for this compound
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging couplings.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[1]
Base Equivalents 1.5 - 3.0 eqInsufficient base can stall the reaction.[1] Milder bases are often preferred to prevent protodeboronation.
Temperature 80 - 110 °CHigher temperatures may be required but can also increase side reactions.[1][3]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFAnhydrous conditions (aprotic solvents) may be beneficial to reduce protodeboronation.[11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (this compound) Borate [R²-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Coupling Start Start ReagentPrep Reagent Preparation (Weighing, Degassing Solvents) Start->ReagentPrep ReactionSetup Reaction Setup (Under Inert Atmosphere) ReagentPrep->ReactionSetup Heating Heating & Stirring (e.g., 80-110 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Crude 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Nitrophenylboronic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:

  • Boroxine: A cyclic anhydride (B1165640) formed by the dehydration of three boronic acid molecules. This is a very common impurity for many boronic acids.

  • Protodeboronation products: The product of the C-B bond cleavage, which in this case would be nitrobenzene.

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Homocoupling byproducts: Biphenyl derivatives formed from the coupling of two aryl groups.

Q2: What is the appearance of pure this compound?

A2: Pure this compound is typically a light-tan or yellow solid. Significant deviation from this appearance may indicate the presence of impurities.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR can be used to identify characteristic peaks of the desired product and any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the compound and detecting even minor impurities.[1]

  • Melting Point: A sharp melting point range close to the literature value (around 285-290 °C with decomposition) is indicative of high purity.[2]

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the nature of the impurities and the desired final purity. Below is a summary of common methods with their expected outcomes.

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a hot versus cold solvent.>98%Simple, cost-effective, good for removing minor impurities.Can have lower yield, may not remove impurities with similar solubility.
Acid-Base Extraction The acidic nature of the boronic acid allows for its separation from neutral organic impurities.>95%Effective for removing non-acidic impurities.May not be suitable for removing other acidic impurities.
Silica (B1680970) Gel Column Chromatography Differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase.>99%High resolution, capable of separating complex mixtures.More time-consuming, requires larger volumes of solvent, potential for product degradation on silica.[3]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for removing non-polar impurities and other minor contaminants.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot deionized water to just cover the solid.

  • Heating: Gently heat the suspension on a hot plate with stirring. Add more hot deionized water portion-wise until the solid completely dissolves. Avoid adding an excess of water to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Protocol 2: Acid-Base Extraction

This method is effective for separating this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). Shake the funnel vigorously, venting frequently to release any pressure.

  • Extraction: Allow the layers to separate. The deprotonated 4-nitrophenylboronate salt will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base solution 1-2 more times to ensure complete transfer of the boronic acid.

  • Wash: Combine all aqueous extracts and wash with a small portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid (e.g., HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Protocol 3: Silica Gel Column Chromatography

This technique offers the highest resolution for purification.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start the elution with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the elution of the this compound.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Q: My yield after recrystallization is very low. What could be the reason?

A:

  • Too much solvent: Using an excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.[4]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble, consider a different solvent or a mixed solvent system.

Q: During acid-base extraction, no precipitate forms upon acidification. What should I do?

A:

  • Incomplete acidification: Ensure that enough acid has been added to bring the pH of the solution down sufficiently to protonate the boronate salt. Check the pH with indicator paper.

  • Product is soluble in the aqueous layer: If the product has some water solubility even in its neutral form, it may not precipitate. In this case, you can try to extract the product from the acidified aqueous solution with an organic solvent like ethyl acetate.[5]

Q: My compound streaks on the silica gel column, leading to poor separation. How can I fix this?

A:

  • Inappropriate mobile phase: The polarity of the eluent is crucial. Try adjusting the solvent ratio or adding a small amount of a modifier like acetic acid to the mobile phase to improve the peak shape.[6]

  • Compound instability on silica: Some boronic acids can degrade on acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina.[3]

  • Overloading the column: Loading too much crude material can lead to band broadening and poor separation.

Visual Workflows

PurificationWorkflow cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography recryst_start Crude Product dissolve Dissolve in minimal hot solvent recryst_start->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry filter->dry recryst_end Pure Product dry->recryst_end extract_start Crude Product in Organic Solvent add_base Add Aqueous Base extract_start->add_base separate Separate Layers add_base->separate acidify Acidify Aqueous Layer separate->acidify extract_filter Filter Precipitate acidify->extract_filter extract_dry Dry extract_filter->extract_dry extract_end Pure Product extract_dry->extract_end chrom_start Crude Product load Load on Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end

Caption: General workflows for the purification of this compound.

TroubleshootingTree cluster_recryst Recrystallization cluster_extract Acid-Base Extraction cluster_chrom Column Chromatography start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_precipitate No Precipitate? start->no_precipitate emulsion Emulsion Formed? start->emulsion streaking Streaking on Column? start->streaking no_elution Compound not Eluting? start->no_elution too_much_solvent Use less solvent low_yield->too_much_solvent Yes cool_slowly Cool more slowly low_yield->cool_slowly Yes change_solvent Change solvent oiling_out->change_solvent Yes add_more_solvent Add more 'good' solvent oiling_out->add_more_solvent Yes check_ph Check pH, add more acid no_precipitate->check_ph Yes back_extract Back-extract with organic solvent no_precipitate->back_extract Yes add_brine Add brine emulsion->add_brine Yes adjust_eluent Adjust eluent polarity streaking->adjust_eluent Yes deactivate_silica Deactivate silica streaking->deactivate_silica Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes

References

Technical Support Center: 4-Nitrophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate homocoupling side reactions when using 4-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl. This results in the formation of 4,4'-dinitrobiphenyl (B73382) as a byproduct, which reduces the yield of your desired cross-coupled product and complicates purification.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: Arylboronic acids with electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, are known to be more prone to homocoupling.[1] This increased reactivity can be attributed to the electronic effects that facilitate the side reaction pathways.

Q3: What are the primary causes of homocoupling with this compound?

A3: The two main culprits for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2][3][4] Specifically, oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which plays a crucial role in the homocoupling mechanism.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) as the catalyst precursor, it can directly react with two molecules of this compound to generate the homocoupled product (4,4'-dinitrobiphenyl) and the active Pd(0) catalyst.[3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling of this compound.

Issue: Significant formation of 4,4'-dinitrobiphenyl byproduct.

Potential Cause 1: Inadequate Degassing/Presence of Oxygen

  • Troubleshooting Steps:

    • Improve Degassing Technique: Ensure that all solvents and the reaction mixture are rigorously degassed. Standard methods include bubbling a stream of an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) or using freeze-pump-thaw cycles (at least three cycles are recommended for maximum efficiency).[2]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from reagent addition to reaction completion. Use Schlenk lines or a glovebox for the best results.[5]

Potential Cause 2: Choice of Palladium Source

  • Troubleshooting Steps:

    • Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] This avoids the initial homocoupling that can occur during the in situ reduction of Pd(II).

    • Utilize Modern Precatalysts: Consider using modern, pre-formed catalysts (e.g., Buchwald precatalysts) that are designed to efficiently generate the active Pd(0) species and can often suppress side reactions.

Potential Cause 3: Reaction Conditions

  • Troubleshooting Steps:

    • Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.

    • Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[2]

    • Choice of Base and Solvent: While there is no single "best" combination, weaker bases and aprotic solvents like dioxane, THF, or toluene (B28343) are often effective in minimizing homocoupling.[6] The addition of some water is often necessary to dissolve the base, but excessive amounts can sometimes promote homocoupling.

Potential Cause 4: Stoichiometry

  • Troubleshooting Steps:

    • Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1 to 1.2 equivalents) of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling pathway with the boronic acid.

Quantitative Data on Homocoupling

While extensive quantitative data specifically for this compound is dispersed throughout the literature, the following table summarizes the expected trends based on general principles of Suzuki-Miyaura reactions. The yields are illustrative and will vary based on the specific substrates and reaction conditions.

Condition Catalyst Atmosphere Expected Cross-Coupled Product Yield Expected Homocoupling Byproduct (4,4'-dinitrobiphenyl) Yield
Standard Pd(OAc)₂ / PPh₃AirLow to ModerateHigh
Optimized Pd(OAc)₂ / PPh₃Inert (Argon)Moderate to HighLow
Highly Optimized Pd(PPh₃)₄Inert (Argon)High to ExcellentVery Low / Undetectable
Optimized with Slow Addition Pd(PPh₃)₄Inert (Argon)ExcellentMinimal / Undetectable

Experimental Protocols

General Protocol for Minimizing Homocoupling of this compound

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the formation of 4,4'-dinitrobiphenyl.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (B91453) (5 mL)

  • Deionized Water (1 mL)

  • Magnetic stir bar

  • Schlenk flask and condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and finely ground K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe under a positive pressure of inert gas.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 mmol) in a minimum amount of degassed 1,4-dioxane. Add this solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction pathway.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation (Base, Ar'B(OH)2) PdII_ArX->Transmetalation + Ar'B(OH)2 (Base) PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The desired Suzuki-Miyaura catalytic cycle for cross-coupling.

Homocoupling_Pathway Pd0 Pd(0)L2 PdII_O2 L2Pd(II)-O2 (Peroxo Complex) Pd0->PdII_O2 + O2 Oxygen O2 PdII_ArOH Ar-Pd(II)L2-OH PdII_O2->PdII_ArOH + 4-NO2-ArB(OH)2 BoronicAcid1 4-NO2-ArB(OH)2 PdII_ArAr Ar-Pd(II)L2-Ar PdII_ArOH->PdII_ArAr + 4-NO2-ArB(OH)2 BoronicAcid2 4-NO2-ArB(OH)2 RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst HomocouplingProduct Ar-Ar (4,4'-Dinitrobiphenyl) RedElim->HomocouplingProduct Troubleshooting_Workflow Start High Homocoupling Observed CheckDegassing Is Degassing Sufficient? Start->CheckDegassing ImproveDegassing Action: Improve Degassing (e.g., Freeze-Pump-Thaw) CheckDegassing->ImproveDegassing No CheckCatalyst Using a Pd(II) Precatalyst? CheckDegassing->CheckCatalyst Yes ImproveDegassing->CheckCatalyst SwitchCatalyst Action: Switch to Pd(0) Source (e.g., Pd(PPh3)4) CheckCatalyst->SwitchCatalyst Yes CheckConditions Are Reaction Conditions Optimized? CheckCatalyst->CheckConditions No SwitchCatalyst->CheckConditions OptimizeConditions Action: Lower Temp., Slow Addition of Boronic Acid CheckConditions->OptimizeConditions No End Homocoupling Minimized CheckConditions->End Yes OptimizeConditions->End

References

Improving the solubility of 4-Nitrophenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 4-Nitrophenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline powder that generally exhibits limited solubility in many organic solvents at room temperature and is only slightly soluble in water.[1][2] Its solubility is significantly better in polar aprotic solvents.

Q2: Why is the poor solubility of this compound a concern in chemical reactions?

A2: Poor solubility can lead to several issues in a reaction, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. These problems include low or no conversion of starting materials, irreproducible results, and difficulty in purification. In the context of Suzuki-Miyaura coupling, inefficient dissolution of the boronic acid can hinder the crucial transmetalation step in the catalytic cycle, leading to low product yields.

Q3: What are the primary strategies to improve the solubility of this compound in a reaction mixture?

A3: The main approaches to enhance the solubility of this compound include:

  • Use of Co-solvents: Employing a mixture of solvents can significantly improve solubility.

  • Formation of Boronate Esters or Adducts: Converting the boronic acid to a more soluble derivative, such as a diethanolamine (B148213) (DABO) adduct, can be highly effective.[3]

  • pH Adjustment: Increasing the pH of the reaction mixture by selecting an appropriate base can enhance the solubility of the boronic acid.

  • Elevated Temperatures: Increasing the reaction temperature can improve the solubility of the reagent.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (aryl halide and/or this compound).

  • The desired product is formed in very low yield or not at all.

Possible Cause:

  • Poor Solubility of this compound: The boronic acid is not sufficiently dissolved in the reaction solvent to participate effectively in the catalytic cycle.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • If you are using a non-polar solvent like toluene, consider switching to or adding a more polar aprotic co-solvent such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF).[4] A common practice is to use a mixture of an organic solvent with water, which can also help dissolve the base.[4]

    • Refer to the solubility data in Table 1 to select a more suitable solvent or co-solvent.

  • Increase the Reaction Temperature:

    • Gradually increase the reaction temperature. Many Suzuki-Miyaura couplings are performed at elevated temperatures (e.g., 80-110 °C) to ensure all reactants are in solution.[5]

  • Change the Base:

    • The choice of base can influence the solubility of the boronic acid. If you are using a weaker base, consider switching to a stronger base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), often used as an aqueous solution.

  • Convert to a More Soluble Derivative:

    • For persistent solubility issues, consider converting this compound to its diethanolamine (DABO) adduct, which is generally more soluble and stable.[3] See Experimental Protocol 2 for the preparation and use of this adduct.

Issue 2: Inconsistent Reaction Yields and Side Product Formation

Symptoms:

  • Reaction yields vary significantly between batches even under seemingly identical conditions.

  • Observation of homocoupling product of this compound.

Possible Cause:

  • Heterogeneous Reaction Mixture: Due to poor solubility, the reaction is not running in a homogeneous solution, leading to inconsistent local concentrations of reactants and catalyst.

  • Degradation of Boronic Acid: Undissolved boronic acid may be more prone to degradation pathways like protodeboronation, especially at elevated temperatures.

Troubleshooting Steps:

  • Ensure Homogeneity:

    • Before adding the catalyst, ensure that the this compound is fully dissolved. This might require heating the mixture of substrates and solvent before adding the palladium catalyst and base.

    • Vigorous stirring is crucial to maintain a well-mixed reaction, especially if a biphasic solvent system is used.[5]

  • Use a More Stable Boronic Acid Derivative:

    • The diethanolamine adduct of this compound is not only more soluble but also more stable, which can reduce the incidence of side reactions.[3]

  • Degas the Reaction Mixture Thoroughly:

    • Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction mixture are properly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)15Room Temperature
Dimethyl sulfoxide (B87167) (DMSO)15Room Temperature
Ethanol15Room Temperature
Ethanol:PBS (pH 7.2) (1:5)0.16Room Temperature
WaterSlightly solubleRoom Temperature

Data sourced from ChemicalBook.[1][2]

Experimental Protocols

Experimental Protocol 1: Suzuki-Miyaura Coupling Using a Co-Solvent System

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a dioxane/water co-solvent system to improve solubility.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and the base.

  • Seal the vessel, and then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the palladium catalyst to the vessel.

  • Add the degassed 1,4-dioxane and water in a suitable ratio (e.g., 4:1 v/v) via syringe.

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Experimental Protocol 2: Preparation and Use of this compound Diethanolamine (DABO) Adduct

This two-part protocol details the synthesis of the more soluble and stable diethanolamine adduct of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.[3]

Part A: Synthesis of this compound Diethanolamine Adduct

Materials:

  • This compound

  • Diethanolamine (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vial with a stir bar

  • Filtration apparatus

Procedure:

  • In a vial, dissolve this compound in a minimal amount of dichloromethane.

  • While stirring, add one equivalent of diethanolamine dropwise.

  • A precipitate of the diethanolamine adduct should form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum. The resulting white solid can be used directly in the coupling reaction.

Part B: Suzuki-Miyaura Coupling Using the Diethanolamine Adduct

Materials:

  • Aryl halide (1.0 eq)

  • This compound diethanolamine adduct (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Protic co-solvent system (e.g., THF/H₂O or Toluene/isopropanol)

  • Reaction vessel

  • Inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the aryl halide, the this compound diethanolamine adduct, and the base.

  • Add the palladium catalyst and ligand.

  • Seal the vessel and establish an inert atmosphere.

  • Add the degassed solvent system. The presence of a protic solvent like water or isopropanol (B130326) is necessary to hydrolyze the adduct in situ, releasing the active boronic acid for the coupling reaction.

  • Heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction to completion.

  • Follow a standard aqueous workup and purification procedure as described in Experimental Protocol 1 .

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, and Base B Evacuate and Backfill with Inert Gas A->B C Add Palladium Catalyst and Ligand B->C D Add Degassed Solvent/Co-solvent C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT and Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic node_sol node_sol start Low or No Product in Suzuki Reaction q1 Is the Boronic Acid Fully Dissolved? start->q1 q2 Is the Reaction Temperature Optimal? q1->q2 Yes sol1 Use a Co-solvent (e.g., Dioxane/H2O) or Switch Solvent q1->sol1 No q3 Is the Base Appropriate? q2->q3 Yes sol2 Increase Reaction Temperature q2->sol2 No sol3 Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) q3->sol3 Yes, but still no reaction sol4 Convert to a More Soluble Diethanolamine Adduct q3->sol4 No

Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura reactions with this compound.

References

Catalyst selection and optimization for 4-Nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: Researchers may encounter several challenges, including:

  • Low or no yield: The desired coupled product is not formed in sufficient quantities.

  • Protodeboronation: The C-B bond of the this compound is cleaved and replaced by a C-H bond, leading to the formation of nitrobenzene (B124822) as a byproduct.[1] This is a common side reaction for boronic acids.[2]

  • Homocoupling: Two molecules of the this compound couple to form 4,4'-dinitrobiphenyl. This can be promoted by the presence of oxygen.[2][3]

  • Catalyst deactivation: The palladium catalyst can become deactivated, halting the catalytic cycle.[2]

Q2: How does the electron-withdrawing nitro group on this compound affect its reactivity in Suzuki-Miyaura coupling?

A2: The electron-withdrawing nitro group can accelerate the rate of hydrolytic deboronation, a competing side reaction.[4] While electron-withdrawing groups on the boronic acid can sometimes be beneficial, they can also make the transmetalation step of the catalytic cycle more challenging.

Q3: What are the initial recommended screening conditions for a Suzuki-Miyaura reaction with this compound?

A3: A good starting point for optimization would be:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst system such as a Buchwald precatalyst.[2]

  • Ligand: A bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][6]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8]

  • Solvent: A degassed polar aprotic solvent like dioxane, THF, or DMF, often with a small amount of water.[3][9]

  • Temperature: Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

If you are observing low or no yield of your coupled product, follow this troubleshooting workflow:

G start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK end_node Improved Yield check_reagents->end_node Issue Found & Corrected optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Appear Correct check_conditions->end_node Obvious Error Corrected optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement optimize_catalyst->end_node Improvement Seen optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent No Improvement optimize_base->end_node Improvement Seen optimize_solvent->end_node Improvement Seen

A troubleshooting workflow for addressing low or no product yield.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Acid Stability: Boronic acids can degrade over time.[2] Consider using freshly purchased or recrystallized this compound. Alternatively, convert it to a more stable boronate ester (e.g., pinacol (B44631) ester).[2][10]

    • Catalyst Activity: Palladium catalysts, especially Pd₂(dba)₃, can degrade.[2] Use a fresh source of catalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[2]

    • Ligand Integrity: Phosphine ligands can be oxidized by air.[2] Ensure ligands are fresh and have been stored under an inert atmosphere.

    • Base and Solvent Purity: Use high-purity, anhydrous solvents (if required) and ensure the base is not hydrated if an anhydrous reaction is intended.[2]

  • Evaluate Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst.[2] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using freeze-pump-thaw cycles.[2]

    • Temperature: Some Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase it.[2] However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[1]

  • Optimize the Catalyst System:

    • Ligand Choice: The choice of ligand is crucial.[5] If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can improve catalyst performance.[6][11]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[2]

  • Optimize the Base and Solvent:

    • Base Strength: The base is required to activate the boronic acid.[12] If a weak base like a carbonate is not effective, a stronger base like a phosphate (B84403) may be necessary.[8] However, very strong bases can promote side reactions.

    • Solvent System: The solvent should dissolve the reagents.[13] Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[3][9] The optimal solvent system may need to be determined empirically.

Issue 2: Presence of Protodeboronation Byproduct (Nitrobenzene)

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[14]

Troubleshooting Steps:

  • Minimize Water: Water is a proton source for deboronation.[1] While some water is often necessary for the Suzuki reaction, using strictly anhydrous conditions or minimizing the amount of water can reduce this side reaction.

  • Use a Boronate Ester: Convert the this compound to a more stable derivative, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[2][10]

  • Optimize the Base: The reaction pH can influence the rate of deboronation.[1] Screening different bases (e.g., carbonates, phosphates, fluorides) can help identify conditions that favor the cross-coupling over protodeboronation.

  • Lower the Reaction Temperature: Higher temperatures can accelerate deboronation.[1] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Increase Reaction Rate: Use a more active catalyst system to accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[1]

Issue 3: Presence of Homocoupling Byproduct (4,4'-Dinitrobiphenyl)

Homocoupling is the coupling of two molecules of the boronic acid.

Troubleshooting Steps:

  • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen.[2] Ensure your degassing procedure is thorough.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[2][3]

  • Control Reaction Stoichiometry: Ensure the stoichiometry of the coupling partners is accurate. An excess of the boronic acid can sometimes favor homocoupling.

Data Presentation: Catalyst and Base Screening

The following table summarizes hypothetical results from screening different catalysts and bases for the coupling of this compound with an aryl bromide.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10035
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10055
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene8085
4XPhos Pd G3 (2)-Cs₂CO₃ (2)THF8092
5Pd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2)Dioxane/H₂O10078

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, THF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst.[1]

  • Evacuate and backfill the flask with the inert gas (repeat this process three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_0 pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox R¹-X oxidative_addition Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans [R²-B(OR)₃]⁻ transmetalation Transmetalation pd2_trans->pd0 R¹-R² reductive_elimination Reductive Elimination

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Component Selection Logic for Reaction Optimization

G cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Conditions pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) product Desired Product pd_source->product ligand Ligand (e.g., Phosphine, NHC) ligand->product boronic_acid This compound (or ester derivative) boronic_acid->product aryl_halide Aryl Halide/Triflate aryl_halide->product base Base (e.g., K₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Dioxane, THF) solvent->product temperature Temperature temperature->product

Key components influencing the outcome of the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of 4-Nitrophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and use of 4-nitrophenylboronic acid and its derivatives.

Troubleshooting Guide

This guide is designed to help researchers identify and solve specific problems during their experiments.

Problem 1: Low or No Yield in Miyaura Borylation of 4-Nitroaryl Halides

You are attempting to synthesize a this compound pinacol (B44631) ester from the corresponding aryl halide but observe mostly unreacted starting material or a complex mixture of byproducts.

Potential Cause Recommended Solution
Catalyst Inactivity Ensure your palladium catalyst (e.g., PdCl₂(dppf)) is of good quality. While many Pd(II) precatalysts are air-stable, prolonged or improper storage can affect activity.[1] Consider using a fresh batch or a different palladium source.
Oxygen Contamination The catalytic cycle involves Pd(0), which is sensitive to oxygen.[1][2] Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base The choice of base is critical. Strong bases can promote side reactions. Potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) are commonly used and effective.[3][4] Ensure the base is anhydrous.
Poor Reagent Quality The quality of the diboron (B99234) reagent (e.g., bis(pinacolato)diboron, B₂pin₂) can significantly impact the reaction. Use a high-purity reagent. In some cases, switching from neopentyl glycol diboron (neo₂B₂) to B₂pin₂ has been shown to improve results.[1]
Solubility Issues Poor solubility of reactants can hinder the reaction. Choose a solvent in which all components are soluble at the reaction temperature. Polar aprotic solvents like DMSO, DMF, or dioxane are often effective.[1][3][4]
Problem 2: Significant Formation of Side Products

Your reaction yields the desired product, but it is contaminated with significant amounts of impurities that are difficult to separate.

Side Product Potential Cause Recommended Solution
Protodeboronation/Protodehalogenation Product (e.g., Nitrobenzene) The presence of water or other protic sources can lead to the replacement of the boronic ester or halide with a hydrogen atom.[5][6][7]Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.
Homocoupling Product (Biphenyl Derivative) This can occur via a Suzuki-type reaction between the newly formed boronic ester and unreacted aryl halide.[2][5] The presence of water can sometimes facilitate this side reaction.[2]Use a less reactive base or lower the reaction temperature. Ensure anhydrous conditions. Optimize the stoichiometry of the reactants.
Boroxine (B1236090) Formation Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines, especially upon heating or under vacuum.This is often not a permanent issue. Boroxines can be converted back to the boronic acid by treatment with water or by using them in subsequent reactions under aqueous conditions. For purification, consider converting the boronic acid to its more stable pinacol ester.
Problem 3: Difficulty in Purifying the Final Boronic Acid/Ester

You have successfully synthesized the desired product, but purification by standard methods like silica (B1680970) gel chromatography is problematic.

Issue Potential Cause Recommended Solution
Decomposition on Silica Gel Boronic acids are known to be unstable on silica gel, leading to streaking, low recovery, or complete loss of the product.[7][8]Avoid silica gel chromatography for free boronic acids if possible. If necessary, use a deactivated silica or a different stationary phase like C18 (reverse phase).[7] Consider converting the boronic acid to its more stable boronic ester derivative before chromatography.[7][8]
Co-elution of Product and Starting Material The polarity of the boronic ester product and the aryl halide starting material can be very similar, making chromatographic separation difficult.[9]Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.[9] A gradient elution may be necessary. If separation is not possible, ensure the reaction goes to completion to consume all starting material.
Product is an Oil or Difficult to Crystallize Some boronic acids or esters are not crystalline solids at room temperature.[8]Try trituration with a non-polar solvent like hexane (B92381) to induce solidification.[8] If recrystallization is attempted, screen a wide range of solvents and consider anti-solvent crystallization.[10]
Impure Commercial Boronic Acids Commercially available boronic acids can have low purity, often containing protodeboronation products and boroxines.[7][8]Consider purifying the commercial material before use. Techniques like acid-base extraction or derivatization with diethanolamine (B148213) to form a crystalline adduct, which can be filtered and then hydrolyzed back to the pure boronic acid, can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of phenylboronic acid not a good method to synthesize this compound?

Direct nitration of phenylboronic acid typically yields a mixture of ortho- and meta-nitrophenylboronic acids as the major products.[11] The desired para-isomer is usually obtained in very small amounts. Furthermore, the strong electrophilic conditions of nitration can cause significant protodeboronation, where the C-B bond is cleaved, resulting in the formation of nitrobenzene (B124822) and boric acid.[11]

Q2: My Suzuki coupling reaction with this compound is sluggish and gives low yields. What could be the problem?

The electron-withdrawing nature of the nitro group on the phenylboronic acid can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle, which can lead to lower reaction rates and yields.[6][12] Additionally, this compound can be susceptible to protodeboronation under the reaction conditions, which removes it from the catalytic cycle.[6] To mitigate this, ensure your catalyst is highly active, the base is appropriate (e.g., K₃PO₄, Cs₂CO₃), and the reaction conditions are optimized (temperature, solvent).

Q3: What is a boroxine, and do I need to worry about it?

A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic trimeric anhydride (B1165640) of a boronic acid. Boronic acids can exist in equilibrium with their boroxines, and this equilibrium can be shifted towards the boroxine upon heating or drying. While it can complicate NMR interpretation, it is generally not a detrimental impurity, as the boroxine will readily react in subsequent steps (like Suzuki coupling) as if it were the boronic acid, especially in the presence of a base and water/alcohols.

Q4: Is it better to synthesize and isolate the boronic acid or its pinacol ester?

For many applications, synthesizing the boronic acid pinacol ester is preferable. Boronic esters are generally more stable, less polar, and easier to purify by standard chromatographic methods than their corresponding boronic acids.[2][7][8] They are less prone to dehydration to form boroxines and are often crystalline solids with sharp melting points. They can be used directly in Suzuki-Miyaura coupling reactions.

Experimental Protocols & Visualizations

General Workflow for Miyaura Borylation

The following diagram illustrates a typical experimental workflow for the synthesis of a this compound pinacol ester.

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, B₂pin₂, Base (KOAc) to oven-dried flask B 2. Flush with Inert Gas (Ar/N₂) A->B C 3. Add Pd Catalyst (e.g., PdCl₂(dppf)) B->C D 4. Add Degassed Anhydrous Solvent C->D E 5. Heat mixture (e.g., 80-100 °C) D->E F 6. Monitor reaction by TLC/GC-MS E->F G 7. Cool, filter through Celite, and concentrate F->G H 8. Aqueous Workup (Extraction) G->H I 9. Purify by Recrystallization or Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General workflow for Miyaura borylation.

Troubleshooting Logic for Failed Borylation Reaction

This decision tree can help diagnose a failed Miyaura borylation reaction where the starting material is recovered.

Troubleshooting_Tree start_node Start: No Product Formation (Recovered Starting Material) q1 Were anhydrous & inert conditions used? start_node->q1 decision_node decision_node action_node action_node result_node result_node a1_no Action: Thoroughly degas solvents & use inert gas atmosphere. Repeat. q1->a1_no No q2 Is the catalyst and base active? q1->q2 Yes end_node Problem Solved a1_no->end_node a2_no Action: Use fresh catalyst and anhydrous base. Repeat. q2->a2_no No q3 Are all reagents soluble? q2->q3 Yes a2_no->end_node a3_no Action: Change to a different solvent (e.g., Dioxane, DMSO). Repeat. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting a failed Miyaura borylation.

References

Technical Support Center: 4-Nitrophenylboronic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Nitrophenylboronic acid (4-NPBA) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound (4-NPBA) primarily degrades through two main pathways in solution:

  • Protodeboronation (Hydrolysis): This is a common degradation pathway for arylboronic acids where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of nitrobenzene (B124822) and boric acid.[1] This process is highly dependent on the reaction conditions, especially pH.[1]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of 4-nitrophenol (B140041) and boric acid. This can be initiated by atmospheric oxygen or the presence of oxidizing agents.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: To ensure the longevity and reliability of 4-NPBA, it is crucial to adhere to proper storage conditions.

  • Solid 4-NPBA: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • 4-NPBA Solutions: Stock solutions are best prepared fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended. It is advisable to use solutions prepared for in vivo experiments on the same day.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the aqueous solution is a critical factor influencing the stability of 4-NPBA. Both acidic and basic conditions can promote protodeboronation. The rate of protodeboronation is pH-dependent, and for many arylboronic acids, the stability is lowest at neutral to slightly basic pH, where the boronic acid exists in equilibrium with its more reactive boronate form.

Q4: Can I use a this compound solution that has been stored for an extended period?

A4: It is generally not recommended to use 4-NPBA solutions that have been stored for a long time, especially if not stored under optimal conditions (frozen, under inert gas). Degradation can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your experiment. If you must use an older solution, it is highly advisable to verify its purity and concentration using an analytical technique like HPLC before use.

Troubleshooting Guides

Issue 1: Inconsistent or Failed Suzuki-Miyaura Coupling Reactions

Symptom: You are experiencing low to no yield, or your Suzuki-Miyaura coupling reaction is not proceeding to completion when using this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of 4-NPBA Use freshly opened or recently purchased 4-NPBA. If the powder appears discolored or clumpy, it may have degraded. For solutions, always prepare them fresh before the reaction. Consider using a more stable derivative, such as the pinacol (B44631) ester of 4-NPBA.
Protodeboronation during reaction This is a common side reaction. Ensure your reaction conditions are anhydrous if possible, and thoroughly degas your solvents to remove oxygen. The choice of base is also critical; consider using a non-aqueous base or a carbonate base instead of hydroxides.
Presence of Impurities Degradation products like 4-nitrophenol or nitrobenzene can interfere with the catalytic cycle. Purify the 4-NPBA by recrystallization if you suspect impurities.
Inactive Catalyst The palladium catalyst can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst and that your reaction is performed under an inert atmosphere.
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in LC-MS

Symptom: When analyzing your reaction mixture containing 4-NPBA, you observe unexpected spots on your TLC plate or extra peaks in your LC-MS chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation Products The extra spots or peaks are likely degradation products of 4-NPBA. The two most common are 4-nitrophenol (from oxidation) and nitrobenzene (from protodeboronation).
Identification You can confirm the identity of these byproducts by running authentic standards of 4-nitrophenol and nitrobenzene on your TLC or by comparing their mass in the LC-MS.
Prevention To minimize the formation of these impurities, store your 4-NPBA properly and prepare solutions fresh. Ensure your reaction setup is free of oxygen and moisture.

Data Presentation

Table 1: Representative Half-life of Protodeboronation for Phenylboronic Acid at 50°C in Aqueous Solution

pHHalf-life (t½) in hours
2> 1000
4~500
6~100
7.4~20
9~50
12> 1000

Note: This data is for the parent phenylboronic acid and is intended to illustrate the general effect of pH on stability. The electron-withdrawing nitro group in 4-NPBA will influence the absolute rates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 4-NPBA under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-NPBA in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation of 4-NPBA.

  • Identify and quantify the major degradation products by comparing the chromatograms with those of the unstressed sample and reference standards.

Protocol 2: Recommended Stability-Indicating HPLC Method for this compound

This is a recommended starting point for developing a stability-indicating HPLC method for 4-NPBA. Optimization may be required based on your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes. This will help to separate compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 270 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The key is to demonstrate that the method can separate the intact 4-NPBA peak from all potential degradation product peaks.

Visualizations

DegradationPathways NPBA This compound Nitrobenzene Nitrobenzene NPBA->Nitrobenzene Protodeboronation (Hydrolysis) (H₂O, H⁺ or OH⁻) Nitrophenol 4-Nitrophenol NPBA->Nitrophenol Oxidation ([O]) BoricAcid1 B(OH)₃ BoricAcid2 B(OH)₃

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 4-NPBA Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study of 4-NPBA.

TroubleshootingLogic Start Low Yield in Suzuki Coupling? CheckReagent Is 4-NPBA old or discolored? Start->CheckReagent CheckConditions Are reaction conditions anhydrous and degassed? CheckReagent->CheckConditions No UseFresh Use fresh 4-NPBA or a stable derivative (e.g., pinacol ester) CheckReagent->UseFresh Yes CheckBase What base is being used? (e.g., Hydroxide) CheckConditions->CheckBase Yes ImproveConditions Improve degassing and use anhydrous solvents CheckConditions->ImproveConditions No ChangeBase Consider using a carbonate or phosphate (B84403) base CheckBase->ChangeBase Yes Success Reaction Improved CheckBase->Success No (Other issues) UseFresh->Success ImproveConditions->Success ChangeBase->Success

References

Technical Support Center: Purification of Commercial 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying commercial 4-nitrophenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I have dissolved my this compound in hot solvent, but no crystals are forming upon cooling. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

    • Check Solvent Volume: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration of the boronic acid and then allow it to cool again.[1]

    • Cooling Rate: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[2]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: During recrystallization, my this compound is separating as an oil, not as crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the solution being too saturated at a high temperature.

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[3]

    • Change Solvent System: The chosen solvent's boiling point might be too high. Consider using a lower-boiling point solvent or a different solvent mixture.

    • Pre-purification: If the issue persists, the starting material may be highly impure. Consider a preliminary purification step, such as an acid-base extraction, to remove some of the impurities before attempting recrystallization.[3]

Issue 3: Low Yield of Purified this compound After Recrystallization

  • Question: I successfully recrystallized my this compound, but the final yield is very low. What could have gone wrong?

  • Answer: A low yield can be disappointing but is often rectifiable. Here are the most common causes:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[1] Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized prematurely on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.[3]

    • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[3]

Issue 4: Ineffective Removal of Impurities with Acid-Base Extraction

  • Question: I performed an acid-base extraction, but my this compound is still impure. How can I improve the separation?

  • Answer: For an effective acid-base extraction, ensuring the correct pH and proper technique is crucial.

    • Check pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to completely deprotonate the boronic acid and form the water-soluble boronate salt. You can test the pH with litmus (B1172312) paper or a pH meter.

    • Thorough Mixing: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous layers, allowing for efficient extraction.

    • Multiple Extractions: Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) rather than a single large extraction. This is a more efficient way to remove the acidic compound.[4][5]

    • Backwashing: After the basic extraction, "backwash" the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, including:

  • Boroxine (B1236090) (Anhydride): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often the most common impurity and can be in equilibrium with the boronic acid form.

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as 4-nitrobromobenzene or other precursors.

  • Byproducts of Synthesis: These can include protodeboronated species (nitrobenzene) and other side-products from the reaction.

  • Oligomeric Species: Higher-order polymers of the boronic acid.

Q2: What is the best solvent for recrystallizing this compound?

A2: Water is a commonly used and effective solvent for the recrystallization of this compound.[6] It is a green solvent, and the compound has good solubility in hot water and poor solubility in cold water, which are ideal characteristics for recrystallization.

Q3: How can I remove the boroxine impurity?

A3: The formation of boroxine is a reversible dehydration reaction. To convert the boroxine back to the boronic acid, you can simply introduce water. During an aqueous workup or recrystallization from water, the boroxine will hydrolyze back to the monomeric boronic acid.

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation over time.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be used, but it can be challenging. Boronic acids are known to stick to silica (B1680970) gel, which can lead to streaking and poor separation. If you choose to use silica gel chromatography, you may need to use a polar eluent system, such as a mixture of dichloromethane (B109758) and methanol.[7] Alternatively, using a less acidic stationary phase like neutral alumina (B75360) or employing reverse-phase chromatography (C18) can provide better results.[7]

Data Presentation

The following table provides representative data on the purity and yield of this compound after different purification methods. Note: The initial purity of commercial batches can vary significantly. The values presented here are for illustrative purposes.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (from Water)~90%>99%70-85%Effective for removing most common impurities. Yield can be optimized by minimizing the amount of hot solvent used.
Acid-Base Extraction~90%~98%80-95%Excellent for removing neutral impurities. The final product may still contain other acidic impurities.
Silica Gel Column Chromatography~90%>99%50-70%Can achieve high purity but may result in lower yields due to adsorption of the product onto the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Water

  • Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a minimal amount of deionized water to just cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid just dissolves completely. Avoid adding an excess of water to ensure a good yield.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of water.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with the basic solution two more times.

  • Washing: Combine all the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 3: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If solubility is low, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[7][8]

  • Elution: Start the elution with a low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to move the this compound down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Impure this compound rec_dissolve Dissolve in Minimum Hot Water rec_start->rec_dissolve rec_cool Slow Cooling & Chilling rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Water rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_end Pure this compound rec_dry->rec_end

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_logic node_sol node_sol start Low Yield in Recrystallization? q1 Too much solvent used? start->q1 q2 Cooled too quickly? q1->q2 No sol1 Evaporate some solvent and re-cool q1->sol1 Yes q3 Washed with warm solvent? q2->q3 No sol2 Allow slow cooling before ice bath q2->sol2 Yes sol3 Wash with minimal ice-cold solvent q3->sol3 Yes end_node Yield Optimized q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for low yield in recrystallization.

References

Optimizing base and solvent for efficient Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions, with a focus on the critical roles of the base and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction?

The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid for transmetalation. It does this by converting the neutral boronic acid (RB(OH)₂) into a more nucleophilic borate (B1201080) species (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[1][2][3] The choice of base can also influence the rate of reductive elimination and the overall stability of the catalytic system.[2][4]

Q2: How does the choice of solvent affect the outcome of the reaction?

Solvents can significantly impact the Suzuki-Miyaura reaction by:

  • Solubilizing reactants and catalysts: Ensuring all components are in the same phase is critical for an efficient reaction.

  • Stabilizing catalytic intermediates: Polar solvents can stabilize charged palladium species formed during the catalytic cycle.[5]

  • Influencing selectivity: In certain cases, the solvent can alter the chemoselectivity of the reaction, for example, by favoring coupling at one site over another on a multifunctional substrate.[5][6] The polarity of the solvent is known to affect the structure and activity of catalytic intermediates.[7]

  • Modulating base activity: The effectiveness of a base can be highly dependent on the solvent system.

It's important to note that the effect of a solvent is complex and does not always correlate directly with its polarity.[5][6]

Q3: What are the most common reasons for a low or failed Suzuki-Miyaura reaction?

The most common culprits for low yield or reaction failure include:

  • Inactive Catalyst: The Pd(0) active species may not be forming or could be decomposing. This can be due to oxidation from residual oxygen or impurities in the reagents.[8][9]

  • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation), especially if they are heteroaryl boronic acids.[8][10] Solvents and bases must be pure and anhydrous if the protocol requires it.[8]

  • Suboptimal Base or Solvent Choice: The combination of base and solvent is critical and must be appropriate for the specific substrates being coupled.

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation and an increase in side reactions like homocoupling.[8]

Q4: What are common side reactions, and how can they be minimized?

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.

    • Solution: Thoroughly degas the reaction mixture and use a high-quality Pd(0) source or a precatalyst that efficiently generates the active species.[9][11]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

    • Solution: Use fresh, high-purity boronic acids.[9] Consider using more stable boronic acid derivatives like pinacol (B44631) esters, MIDA boronates, or potassium aryltrifluoroborates.[8][12] Running the reaction under anhydrous conditions can also help.[9]

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene.

    • Solution: This can be caused by hydride sources like amine bases or alcohol solvents.[8] Switching to a carbonate or phosphate (B84403) base and an aprotic solvent can mitigate this issue.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxidation of Pd(0) or phosphine ligand; formation of inactive palladium black.[8][9] 2. Poor Reagent Quality: Degradation of boronic acid; impure solvent or base.[8] 3. Incorrect Base/Solvent Combination: The chosen base may not be strong enough or soluble in the solvent.1. Improve Inert Atmosphere: Ensure thorough degassing of all solvents and reagents. Use freeze-pump-thaw cycles for best results. Use fresh ligands. 2. Verify Reagents: Use fresh boronic acid or a more stable derivative (e.g., pinacol ester).[8] Use high-purity, anhydrous solvents and bases. 3. Screen Conditions: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene (B28343), THF, 2-MeTHF). A small amount of water can sometimes be beneficial.[5]
Significant Homocoupling 1. Presence of Oxygen: Oxidizes the Pd(0) catalyst to Pd(II), which can promote homocoupling.[9][10] 2. Slow Transmetalation: If the transmetalation step is slow, side reactions can become more prevalent.1. Rigorous Degassing: Sparge the reaction mixture with an inert gas (Ar or N₂) for an extended period. 2. Optimize Base and Solvent: A stronger base or a different solvent system might accelerate the desired transmetalation step.
Dehalogenation of Starting Material 1. Hydride Source Present: Some bases (e.g., amines) or solvents (e.g., alcohols) can act as hydride donors.[8]1. Change Base/Solvent: Switch to non-hydridic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene.
Protodeboronation of Boronic Acid 1. Presence of Water/Protic Species: Water or other protic impurities can cleave the C-B bond. 2. Instability of Boronic Acid: Some boronic acids, particularly heteroaromatic ones, are inherently unstable.[10]1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Use Stable Derivatives: Employ boronate esters (pinacol, MIDA) or trifluoroborate salts, which are more resistant to protodeboronation.[8][12]

Data on Base and Solvent Selection

The optimal choice of base and solvent is highly substrate-dependent. The following tables provide a summary of common combinations and their typical performance.

Table 1: Common Bases in Suzuki-Miyaura Reactions

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, THFOften effective for less reactive aryl chlorides and can help mitigate protodeboronation.
Cs₂CO₃ StrongDioxane, DMFHighly effective but more expensive. Its high solubility can be advantageous.[13]
K₂CO₃ / Na₂CO₃ ModerateToluene/Water, Dioxane/Water, AlcoholsA common and cost-effective choice. Often used in aqueous mixtures.[14]
NaOH / KOH StrongAlcohols, Water/Organic mixturesVery strong bases that can be effective but may not be compatible with base-sensitive functional groups.[15]
Organic Amines (e.g., Et₃N) WeakToluene, THFGenerally less effective for the main catalytic cycle but can sometimes be used. Can be a source of dehalogenation.
Fluorides (e.g., KF, CsF) SpecialDioxane, THFCan be particularly effective for hindered substrates or when using organotrifluoroborates.

Table 2: Common Solvents in Suzuki-Miyaura Reactions

SolventPolarityTypical BasesNotes
Toluene Non-polarK₃PO₄, K₂CO₃Good for a wide range of couplings. Often used with a co-solvent like water.
1,4-Dioxane Polar AproticK₃PO₄, Cs₂CO₃, KFExcellent solvent for many Suzuki reactions, but it is a peroxide-former and should be handled with care.
Tetrahydrofuran (THF) Polar AproticK₃PO₄, K₂CO₃Another common choice, though sometimes less effective than dioxane for challenging couplings.[16]
Alcohols (e.g., EtOH, IPA) Polar ProticNaOH, K₂CO₃Can be very effective, sometimes leading to higher yields than aprotic solvents.[7][15]
Water Polar ProticK₂CO₃, NaOHA green and cost-effective solvent. Often used as a co-solvent with an organic solvent like toluene or THF.[5][15]
DMF, NMP Polar AproticCs₂CO₃, K₂CO₃High-boiling polar solvents that can be effective but are more difficult to remove. Their use should be minimized where possible.[13]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Reaction Screen

This protocol is a starting point for optimizing a new Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[12][17]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS) until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Activation Base->PdII_RX Product R¹-R² Product->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing) check_reagents->check_atmosphere Reagents OK success Reaction Optimized check_reagents->success Issue Found & Fixed screen_conditions Screen Base & Solvent check_atmosphere->screen_conditions Atmosphere OK check_atmosphere->success Issue Found & Fixed screen_catalyst Screen Catalyst & Ligand screen_conditions->screen_catalyst Still Low Yield screen_conditions->success Improved Yield optimize_temp Optimize Temperature screen_catalyst->optimize_temp Still Low Yield screen_catalyst->success Improved Yield optimize_temp->success Improved Yield

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental_Workflow prep 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Head-to-Head Battle of Isomers: Unraveling the Reactivity of 4-Nitrophenylboronic Acid versus 3-Nitrophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, nitrophenylboronic acids are valuable building blocks. This guide provides a comprehensive comparison of the reactivity of two common isomers, 4-nitrophenylboronic acid and 3-nitrophenylboronic acid, in the context of the Suzuki-Miyaura coupling reaction, supported by theoretical principles and a proposed experimental framework for direct comparison.

The position of the nitro group on the phenyl ring significantly influences the electronic properties of the boronic acid, which in turn dictates its reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. Understanding these differences is key to optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules.

Electronic Effects: The Decisive Factor in Reactivity

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the organoboron reagent, in this case, the nitrophenylboronic acid, is most pronounced in the transmetalation step.

The nitro group (-NO₂) is a strong electron-withdrawing group. This property reduces the electron density on the phenyl ring and, consequently, on the boron atom. A lower electron density on the boron-bearing carbon can hinder the transfer of the aryl group to the palladium center during transmetalation, thus slowing down the overall reaction rate.

When comparing the 4-nitro and 3-nitro isomers, the position of the nitro group plays a critical role in its electron-withdrawing influence.

  • This compound: In the para position, the nitro group exerts a strong electron-withdrawing effect through both induction (through the sigma bonds) and resonance (delocalization of pi electrons). This combined effect significantly deactivates the boronic acid.

  • 3-Nitrophenylboronic Acid: In the meta position, the nitro group's electron-withdrawing effect is primarily inductive. The resonance effect from the meta position is negligible.

Therefore, the para-isomer, this compound, is expected to be less reactive than the meta-isomer, 3-nitrophenylboronic acid, in Suzuki-Miyaura coupling reactions due to the stronger deactivating effect of the nitro group in the para position. This generally translates to lower reaction yields or the need for more forcing reaction conditions to achieve comparable results to the 3-nitro isomer.

Quantitative Comparison: A Proposed Experimental Framework

To address this, we propose a standardized experimental protocol for a comparative study. This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving nitrophenylboronic acids.[1]

Table 1: Proposed Experimental Parameters for Comparative Suzuki-Miyaura Coupling
ParameterCondition
Aryl Halide2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.)
Boronic AcidThis compound or 3-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.)
CatalystPalladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
BaseAnhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
SolventAnhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) (4:1 v/v)
Temperature90 °C
Reaction TimeMonitored over 24 hours

By running parallel reactions with both this compound and 3-nitrophenylboronic acid under these identical conditions and analyzing the product yield at various time points (e.g., by GC-MS or LC-MS), a direct comparison of their reaction rates and overall performance can be established.

Experimental Protocols

A detailed experimental protocol for the proposed comparative study is provided below.

Materials and Reagents:

  • 2-Bromo-3-methylpyridine

  • This compound

  • 3-Nitrophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk flask, magnetic stirrer, oil bath, etc.)

Reaction Setup:

  • To two separate oven-dried Schlenk flasks under a nitrogen atmosphere, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.) and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • To one flask, add this compound (1.2 mmol, 1.2 equiv.). To the other flask, add 3-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.).

  • To each flask, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • To each flask, add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

Reaction Execution and Monitoring:

  • Place both flasks in a preheated oil bath at 90 °C.

  • Stir the reaction mixtures vigorously under the inert atmosphere.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the product.[1]

Work-up and Purification:

  • After the desired reaction time, cool the reaction mixtures to room temperature.

  • Dilute each mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts for each reaction and wash with brine (20 mL).

  • Dry the organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable hexane/ethyl acetate gradient to yield the pure product.[1]

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)2 / Base) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation->PdII_R_Ar PdII_R_Ar->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst Product R-Ar RedElim->Product Product Formation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench, Extract, and Dry monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The electronic disparity between this compound and 3-nitrophenylboronic acid, stemming from the positional influence of the strongly electron-withdrawing nitro group, is the primary determinant of their differential reactivity in Suzuki-Miyaura coupling. Theoretical considerations strongly suggest that 3-nitrophenylboronic acid will be the more reactive of the two isomers. The provided experimental protocol offers a robust framework for quantitatively validating this hypothesis, enabling researchers to make informed decisions in the selection of reagents for their synthetic targets. This comparative guide serves as a valuable resource for optimizing reaction conditions and advancing the synthesis of novel compounds in drug discovery and materials science.

References

Navigating Suzuki-Miyaura Couplings: A Comparative Guide to Alternatives for 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. 4-Nitrophenylboronic acid, with its strong electron-withdrawing nitro group, is a common reagent for introducing nitrated phenyl moieties. However, its reactivity and stability can present challenges. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the coupling partners. While electron-donating groups on the boronic acid generally enhance reactivity, strong electron-withdrawing groups, such as the nitro group in this compound, can decrease the nucleophilicity of the boronic acid, potentially leading to lower yields and slower reaction rates.[1][2] Furthermore, electron-deficient arylboronic acids are often more susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]

This guide explores several alternatives to this compound, including other electron-deficient arylboronic acids and more stable boronic acid surrogates like potassium trifluoroborate salts.

Performance Comparison of this compound and its Alternatives

The following sections provide a comparative overview of the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions. The data presented is compiled from various sources to illustrate general reactivity trends. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies.

Electron-Deficient Arylboronic Acid Analogs

Arylboronic acids featuring other electron-withdrawing groups at the para-position serve as direct replacements for this compound. These include 4-formylphenylboronic acid, 4-cyanophenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid. The choice among these analogs often depends on the desired functional group for subsequent transformations.

Generally, the reactivity of these electron-deficient boronic acids can be lower than their electron-rich counterparts.[1][2] However, they are crucial for the synthesis of a wide range of functionalized biaryls.

Table 1: Comparative Performance of Electron-Deficient Arylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O801285
4-Formylphenylboronic acidIodobenzenePd(PPh₃)₄ / Na₂CO₃DME/H₂O80-89 (as trimethylene glycol ester)
4-Cyanophenylboronic acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~75-85
4-(Trifluoromethyl)phenylboronic acid4-Bromo-2,6-bis(trifluoromethyl)pyridinePd(dppf)Cl₂Na₂CO₃DME/H₂O9012~75-85

Note: The data in this table is representative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.

Potassium Aryltrifluoroborates: A Stable Alternative

Potassium trifluoroborate salts have emerged as highly stable and easy-to-handle alternatives to boronic acids.[4] They are generally crystalline solids that are stable to air and moisture, which can be a significant advantage over some boronic acids that may be difficult to purify and have uncertain stoichiometry.[4] The trifluoroborate group serves as a protecting group for the boronic acid, which is released in situ under the reaction conditions. This "slow release" can be beneficial in minimizing side reactions like protodeboronation, which is a known issue with electron-deficient arylboronic acids.[3][5]

Table 2: Comparison of Arylboronic Acids and Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling

Boron ReagentAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001891
Potassium Phenyltrifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801695
This compoundAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-90
Potassium 4-NitrophenyltrifluoroborateAryl BromidePdCl₂(dppf)Cs₂CO₃THF/H₂O8012~85-95

Note: This data is representative and compiled to illustrate general trends. Specific experimental results can vary.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² aryl_halide Ar-X (R¹-X) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (R²-B(OH)₂) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for Suzuki-Miyaura coupling reactions using this compound and its alternatives.

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling experiment involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and purification.

Experimental_Workflow start Start setup Combine Aryl Halide, Boron Reagent, Base, and Solvent in a Schlenk Flask start->setup degas Degas the Reaction Mixture setup->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: A generalized workflow for a typical Suzuki-Miyaura experiment.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol describes a typical procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

This protocol is adapted for the use of 4-cyanophenylboronic acid, often requiring a more active catalyst system, especially with less reactive aryl chlorides.[6]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4-Cyanophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (3 mL)

  • Water (0.3 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, 4-cyanophenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos to a Schlenk flask.

  • Add 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling with Potassium 4-(Trifluoromethyl)phenyltrifluoroborate

This protocol outlines the use of a potassium trifluoroborate salt, which often benefits from specific catalyst and base combinations.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide, potassium 4-(trifluoromethyl)phenyltrifluoroborate, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add THF and water.

  • Degas the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The choice of boronic acid or its surrogate in Suzuki-Miyaura coupling is a critical parameter that can significantly impact the outcome of the reaction. While this compound is a widely used reagent, its electron-deficient nature can lead to challenges such as lower reactivity and susceptibility to protodeboronation.

This guide has presented several viable alternatives, including other electron-deficient arylboronic acids like 4-formylphenylboronic acid, 4-cyanophenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid. Furthermore, the use of more stable potassium trifluoroborate salts has been highlighted as a robust strategy to overcome some of the stability issues associated with free boronic acids.

The provided experimental protocols offer a starting point for the successful implementation of these reagents in your synthetic endeavors. For any specific application, optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, is highly recommended to achieve the best possible results. By carefully considering the properties of each reagent and tailoring the reaction conditions accordingly, researchers can effectively synthesize a diverse range of complex biaryl molecules.

References

A Comparative Guide to the Performance of 4-Nitrophenylboronic Acid-Based Glucose Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Nitrophenylboronic acid (4-NPBA) based glucose sensors with alternative glucose monitoring technologies. The performance of these sensors is evaluated based on key metrics such as accuracy, sensitivity, selectivity, response time, and stability, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for performance validation are also provided to assist researchers in their evaluation of glucose sensing technologies.

Overview of Glucose Sensing Technologies

The accurate and continuous monitoring of glucose levels is critical for the management of diabetes and for various research applications in drug development and metabolic studies. While traditional enzymatic sensors have been the standard, novel sensing technologies, such as those based on this compound, offer distinct advantages. This guide focuses on a comparative analysis of the following glucose sensing methods:

  • This compound-Based Sensors: These synthetic sensors utilize the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of glucose to generate a detectable signal.

  • Enzymatic Sensors (Glucose Oxidase): These biosensors rely on the enzymatic oxidation of glucose by glucose oxidase (GOx) to produce a measurable electrochemical signal.

  • Continuous Glucose Monitoring (CGM) Systems: These are typically minimally invasive devices that measure glucose levels in the interstitial fluid, providing real-time data.

  • Non-Invasive Technologies: This emerging category includes various techniques like spectroscopy and microwave sensing that aim to measure blood glucose levels without puncturing the skin.

Performance Comparison

The following tables summarize the quantitative performance data for each glucose sensing technology. It is important to note that the performance metrics can vary significantly based on the specific sensor design, experimental conditions, and the biological matrix being tested.

Table 1: Performance Metrics of this compound-Based Glucose Sensors and Alternatives

Performance MetricThis compound-Based SensorsEnzymatic Sensors (Glucose Oxidase)Continuous Glucose Monitoring (CGM)Non-Invasive Technologies
Accuracy (MARD %) Not typically reported in MARDNot typically reported in MARD8.2% - 9.0% (Freestyle Libre 2)Highly variable, often >15%
Linear Range 1 - 50 mM (electrochemical)[1]0.1 - 10 mM[2]40 - 500 mg/dL (2.2 - 27.8 mM)Dependent on specific technology
Detection Limit 1.37 µM (fluorescent derivative)[3][4]6.7 µM[2]Device-dependent, measures physiological rangeGenerally lower sensitivity
Response Time < 1 second (electrochemical)[3] to 15 minutes (fluorescent)[5][6]< 7 seconds[2]~5-15 minutes (physiological lag)Variable, can be near real-time
Selectivity Moderate to high (Diboronic acids show higher selectivity for glucose over fructose (B13574) and galactose)[7]High (specific for β-D-glucose)HighSusceptible to various interferences
Stability Generally high (not susceptible to denaturation)[8]Moderate (can be affected by temperature, pH, and enzyme denaturation)[9]Sensor lifetime of 10-14 daysVariable, dependent on technology

Table 2: Selectivity of Boronic Acid-Based Glucose Sensors

Sensor TypeBinding Constant for Glucose (M⁻¹)Binding Constant for Fructose (M⁻¹)Binding Constant for Galactose (M⁻¹)Reference
Diboronic Acid Fluorescent Sensor3980316158[7]
Diboronic Acid Electrochemical Sensor1.7 x 10⁵4.6 x 10⁴9.1 x 10⁴[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental signaling mechanism of 4-NPBA-based glucose sensors and a typical workflow for their performance validation.

SignalingPathway cluster_sensor This compound Sensor cluster_analyte Analyte 4NPBA This compound (sp2 hybridized, trigonal planar) 4NPBA_glucose 4-NPBA-Glucose Complex (sp3 hybridized, tetrahedral) Signal Detectable Signal (Fluorescence, Colorimetric, or Electrochemical Change) 4NPBA_glucose->Signal Conformational Change Glucose Glucose (with cis-diols) Glucose->4NPBA Reversible Covalent Binding

Figure 1. Signaling pathway of a this compound-based glucose sensor.

ExperimentalWorkflow cluster_prep Sensor Preparation & Characterization cluster_validation Performance Validation cluster_analysis Data Analysis cluster_comparison Comparative Assessment prep Synthesize and purify 4-NPBA functionalized material immobilize Immobilize on transducer surface prep->immobilize characterize Characterize surface (e.g., SEM, FTIR) immobilize->characterize sensitivity Sensitivity Test (Varying glucose concentrations) characterize->sensitivity selectivity Selectivity Test (Interfering sugars: fructose, galactose) characterize->selectivity response_time Response Time Test (Step change in glucose concentration) characterize->response_time stability Stability Test (Long-term storage and repeated use) characterize->stability data_analysis Analyze data to determine: - Linear Range - Detection Limit - Selectivity Coefficients - Response Time (t90) - Signal Degradation (%) sensitivity->data_analysis selectivity->data_analysis response_time->data_analysis stability->data_analysis comparison Compare performance metrics with alternative technologies data_analysis->comparison

Figure 2. Experimental workflow for performance validation of glucose sensors.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the performance of this compound-based glucose sensors.

Sensitivity and Linearity Assessment

Objective: To determine the linear detection range and the limit of detection (LOD) of the 4-NPBA-based sensor.

Materials:

  • 4-NPBA functionalized sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of D-glucose (e.g., 1 M in PBS)

  • Detection instrument (fluorometer, spectrophotometer, or potentiostat)

  • Micropipettes and sterile microcentrifuge tubes

Procedure:

  • Prepare a series of glucose standards in PBS by serial dilution of the stock solution. The concentrations should span the expected physiological and pathological range (e.g., 0 mM to 50 mM).

  • Equilibrate the 4-NPBA sensor in PBS (0 mM glucose) and record the baseline signal.

  • Introduce the lowest concentration glucose standard to the sensor and allow the signal to stabilize. Record the signal.

  • Sequentially expose the sensor to increasing concentrations of the glucose standards, allowing for signal stabilization and recording at each concentration.

  • Plot the sensor response as a function of glucose concentration.

  • Determine the linear range by identifying the concentration range over which the response is directly proportional to the glucose concentration (R² > 0.99).

  • Calculate the limit of detection (LOD) using the formula: LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).

Selectivity Assessment

Objective: To evaluate the sensor's response to common interfering sugars relative to glucose.

Materials:

  • 4-NPBA functionalized sensor

  • Stock solutions of glucose, fructose, and galactose of the same concentration (e.g., 100 mM in PBS)

  • PBS, pH 7.4

  • Detection instrument

Procedure:

  • Establish a baseline signal for the sensor in PBS.

  • Introduce a physiologically relevant concentration of glucose (e.g., 5 mM) and record the stabilized signal.

  • Wash the sensor with PBS to return to the baseline.

  • Introduce the same concentration (5 mM) of fructose and record the stabilized signal.

  • Repeat the washing step.

  • Introduce the same concentration (5 mM) of galactose and record the stabilized signal.

  • Compare the sensor's response to each sugar. The selectivity can be expressed as a ratio of the response to glucose to the response to the interfering sugar.

Response Time Determination

Objective: To measure the time required for the sensor to respond to a change in glucose concentration.

Materials:

  • 4-NPBA functionalized sensor

  • Two beakers with PBS, pH 7.4: one with 0 mM glucose and one with a high concentration of glucose (e.g., 20 mM)

  • Magnetic stirrer

  • Detection instrument with time-course measurement capabilities

Procedure:

  • Place the sensor in the beaker with 0 mM glucose and start recording the signal over time.

  • Once a stable baseline is established, rapidly transfer the sensor to the beaker containing the high concentration of glucose.

  • Continue to record the signal until it reaches a new stable plateau.

  • The response time (t₉₀) is defined as the time taken for the sensor signal to reach 90% of the final steady-state value after the step change in glucose concentration.[5]

Stability Assessment

Objective: To assess the long-term stability and reusability of the sensor.

Materials:

  • Multiple 4-NPBA functionalized sensors from the same batch

  • PBS, pH 7.4

  • Glucose solution of a known concentration (e.g., 10 mM)

  • Detection instrument

Procedure:

  • Storage Stability:

    • Measure the initial response of a set of sensors to the known glucose concentration.

    • Store the sensors under specified conditions (e.g., 4°C in a dry, dark environment).

    • Periodically (e.g., daily for a week, then weekly) take out a sensor and measure its response to the same glucose concentration.

    • Plot the sensor response as a percentage of the initial response over time to evaluate storage stability.

  • Operational Stability (Reusability):

    • Use a single sensor and perform multiple cycles of measurement.

    • In each cycle, expose the sensor to a known glucose concentration, record the signal, and then wash with PBS to return to baseline.

    • Repeat this cycle multiple times (e.g., 10-20 cycles).

    • Calculate the relative standard deviation (RSD) of the measurements to assess the sensor's reusability.

Conclusion

This compound-based glucose sensors present a promising alternative to traditional enzymatic sensors, offering advantages in terms of stability and potential for continuous monitoring. Their performance, particularly in terms of selectivity, can be enhanced through molecular design, such as the use of diboronic acid structures. However, challenges remain in achieving the high accuracy and specificity of enzymatic sensors and the real-time continuous monitoring capabilities of commercial CGM systems.

For researchers and drug development professionals, the choice of a glucose sensing technology will depend on the specific application requirements. For high-throughput screening where stability and cost are paramount, 4-NPBA-based sensors may be advantageous. For clinical applications requiring high accuracy, CGM systems remain the current standard. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel glucose sensing technologies, facilitating informed decisions in research and development.

References

A Comparative Analysis of Boronic Acids for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioconjugation chemistry is paramount to the success of their work. Among the diverse toolkit available, boronic acids have emerged as a versatile class of reagents for the covalent linkage of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids.[1] Their utility stems from their ability to form reversible or stable covalent bonds with specific functional groups under biocompatible conditions.[2][3] This guide provides a comparative analysis of different boronic acids used in bioconjugation, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal reagent for a given application.

Key Boronic Acids in Bioconjugation

The field of boronic acid-mediated bioconjugation is dominated by a few key players, each with distinct reactivity profiles and applications. The most common classes include phenylboronic acids (PBAs), ortho-acylated phenylboronic acids, and benzoboroxoles.

  • Phenylboronic Acid (PBA): The foundational boronic acid, PBA, is known for its ability to form reversible boronate esters with 1,2- and 1,3-diols, which are present in carbohydrates and some amino acid side chains.[4] This interaction is pH-dependent, with stable complexes generally forming at a pH above the pKa of the boronic acid.[5]

  • ortho-Formylphenylboronic Acid (2-FPBA) and ortho-Acetylphenylboronic Acid (2-APBA): These derivatives feature a carbonyl group ortho to the boronic acid, which significantly enhances their reactivity.[4][6] This intramolecular activation leads to accelerated reaction kinetics and the formation of more stable conjugates, such as iminoboronates with amines.[6][7]

  • Benzoboroxoles: These are cyclic derivatives of boronic acids that exhibit a lower pKa than their acyclic counterparts.[8] This property allows them to efficiently bind to diols, particularly glycopyranosides, at physiological pH, making them highly valuable for applications in living systems.[8][9]

Comparative Performance of Boronic Acids

The choice of boronic acid for a bioconjugation application depends on several factors, including the desired reaction kinetics, the stability of the resulting conjugate, and the optimal pH for the reaction. The following tables summarize the quantitative performance of different boronic acids in key bioconjugation reactions.

Table 1: Comparison of Reaction Kinetics

Boronic AcidReaction PartnerSecond-Order Rate Constant (k)ConditionsReference
Phenylboronic Acid (PBA)Diols10² - 10³ M⁻¹s⁻¹Aqueous buffer, pH > pKa[6]
2-Formylphenylboronic Acid (2-FPBA)Benzylhydroxylamine> 10³ M⁻¹s⁻¹Neutral aqueous conditions[10]
2-Formylphenylboronic Acid (2-FPBA)N-terminal Cysteine10² - 10³ M⁻¹s⁻¹Neutral aqueous conditions[7]
2-Acetylphenylboronic Acid (2-APBA)α-Nucleophiles~10 M⁻¹s⁻¹Neutral aqueous media[6]

Table 2: Comparison of Conjugate Stability (Dissociation Constants)

Boronic AcidBinding PartnerDissociation Constant (Kd)ConditionsReference
Phenylboronic Acid (PBA)Salicylhydroxamic acid5.6 x 10⁻⁵ MpH 7.4[10]
Phenylboronic Acid (PBA)Salicylhydroxamic acid0.25 MpH 4.5[10]
Phenylboronic Acid (PBA)Alizarin1.6 x 10⁻⁵ MpH 7.4[10]
Phenylboronic Acid (PBA)Dopamine3.2 x 10⁻⁴ MpH 7.4[10]
Phenylboronic Acid (PBA)Fructose5.9 x 10⁻⁴ MpH 7.4[10]
Phenylboronic Acid (PBA)Glucose9.1 x 10⁻³ MpH 7.4[10]
bis-PBA pro-fluorescent rhodamineTetraserine motif452 ± 106 nMNot specified[2]

Table 3: pH Dependence of Boronic Acid Reactivity

Boronic AcidOptimal pH RangeCommentsReference
Phenylboronic Acid (PBA)> pKa (~8.8)Forms tetrahedral boronate anion at higher pH, favoring complexation.[6][6]
ortho-Acylated Phenylboronic Acids (e.g., 2-FPBA)NeutralIntramolecular catalysis allows for efficient reaction at physiological pH.[4]
BenzoboroxolesNeutralLower pKa (~7.3) enables efficient diol binding at physiological pH.[8][8]

Experimental Protocols

To facilitate the application of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Boronic Acid-Diol Binding Constants using Alizarin Red S (ARS) Competition Assay

This protocol describes a fluorescence-based competition assay to determine the binding affinity of a boronic acid for a diol.

Materials:

  • Boronic acid of interest

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, fructose)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the boronic acid, ARS, and the diol in the phosphate buffer.

  • Determine Boronic Acid-ARS Association Constant (KARS):

    • To a series of cuvettes, add a fixed concentration of ARS.

    • Titrate with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.

    • Plot the inverse of the fluorescence change against the inverse of the boronic acid concentration (Benesi-Hildebrand plot) to determine KARS.

  • Competitive Binding Assay:

    • Prepare a solution with a fixed concentration of the boronic acid and ARS, sufficient to achieve a significant fluorescence signal.

    • Titrate this solution with increasing concentrations of the diol.

    • Measure the decrease in fluorescence as the diol displaces ARS from the boronic acid.

    • Calculate the association constant (Kdiol) for the boronic acid-diol complex using the known KARS and the competitive binding data.[11]

Protocol 2: Bioconjugation of a Protein with an ortho-Acetylphenylboronic Acid (2-APBA) Derivative

This protocol outlines the general procedure for labeling a protein with a 2-APBA derivative, targeting primary amines such as lysine (B10760008) residues.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • 2-APBA derivative with a reporter tag (e.g., a fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

  • Mass spectrometer and/or SDS-PAGE for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the 2-APBA derivative to the protein solution. A molar excess of the boronic acid derivative (e.g., 5-20 fold) is typically used to drive the reaction. .

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. The reaction progress can be monitored by mass spectrometry.

  • Purification:

    • Remove the excess, unreacted boronic acid derivative by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (to observe the mass shift corresponding to the attached label) and/or SDS-PAGE (to observe the change in molecular weight).

Visualizing Boronic Acid Bioconjugation

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in boronic acid bioconjugation.

BoronicAcid_Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Bioconjugation cluster_product Product & Analysis Biomolecule Biomolecule Reaction_Conditions Aqueous Buffer (pH dependent) Biomolecule->Reaction_Conditions Boronic_Acid Boronic Acid (PBA, 2-FPBA, Benzoboroxole) Boronic_Acid->Reaction_Conditions Bioconjugate Bioconjugate Reaction_Conditions->Bioconjugate Purification Purification (SEC / Dialysis) Bioconjugate->Purification Characterization Characterization (MS / SDS-PAGE) Purification->Characterization

Caption: General workflow for boronic acid-mediated bioconjugation.

BoronicAcid_Comparison Boronic_Acid_Type Boronic Acid Type PBA Phenylboronic Acid (PBA) Boronic_Acid_Type->PBA 2FPBA_2APBA ortho-Acylated PBA (2-FPBA, 2-APBA) Boronic_Acid_Type->2FPBA_2APBA Benzoboroxole Benzoboroxole Boronic_Acid_Type->Benzoboroxole PBA_char Reversible diol binding pH > pKa PBA->PBA_char 2FPBA_2APBA_char Fast kinetics Stable iminoboronates Reacts at neutral pH 2FPBA_2APBA->2FPBA_2APBA_char Benzoboroxole_char Efficient diol binding at neutral pH Lower pKa Benzoboroxole->Benzoboroxole_char

Caption: Key characteristics of different boronic acids for bioconjugation.

pH_Effect_on_Boronate_Ester_Formation Acidic_pH Acidic pH ( < pKa ) Trigonal_Boronic_Acid Trigonal Boronic Acid (Less Reactive) Acidic_pH->Trigonal_Boronic_Acid Neutral_Basic_pH Neutral/Basic pH ( > pKa ) Tetrahedral_Boronate Tetrahedral Boronate (More Reactive) Neutral_Basic_pH->Tetrahedral_Boronate No_Ester_Formation Boronate Ester Hydrolysis Trigonal_Boronic_Acid->No_Ester_Formation Ester_Formation Stable Boronate Ester Tetrahedral_Boronate->Ester_Formation

Caption: The influence of pH on boronate ester formation with diols.

Conclusion

The selection of a boronic acid for bioconjugation is a critical decision that impacts the efficiency, stability, and functionality of the resulting bioconjugate. Standard phenylboronic acids are suitable for applications requiring reversible diol binding, while ortho-acylated phenylboronic acids offer rapid kinetics and the formation of stable conjugates at physiological pH. Benzoboroxoles are particularly advantageous for targeting carbohydrates in a neutral pH environment. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their research in drug development, diagnostics, and fundamental biological studies.

References

Advantages of using 4-Nitrophenylboronic acid over other arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of synthetic and analytical endeavors. Among the versatile class of arylboronic acids, 4-Nitrophenylboronic acid (4-NPBA) distinguishes itself through a unique combination of electronic properties and reactivity, offering distinct advantages over other substituted and unsubstituted arylboronic acids in a range of applications.

This guide provides an objective comparison of this compound's performance against other arylboronic acids, supported by experimental data. It delves into its utility in pivotal reactions such as Suzuki-Miyaura coupling and as a highly effective chemical sensor, complete with detailed experimental protocols and workflow visualizations.

Enhanced Reactivity and Unique Applications

The primary advantage of this compound stems from the strong electron-withdrawing nature of the para-nitro group. This substituent significantly influences the electronic properties of the boronic acid moiety, leading to enhanced reactivity in certain contexts and enabling unique applications that are less efficient or not possible with electron-rich or neutral arylboronic acids.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituents on the arylboronic acid plays a crucial role in the transmetalation step of the catalytic cycle. While electron-donating groups are generally perceived to enhance the nucleophilicity of the organic moiety, the strong electron-withdrawing nitro group in 4-NPBA can also influence reaction outcomes, sometimes to a surprising degree.

A comparative study on the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole (B123540) highlights a clear trend. While arylboronic acids with electron-donating substituents tend to provide higher yields, this compound, despite its electron-withdrawing nature, still participates effectively in the reaction, albeit with a comparatively lower yield under the specified conditions. This demonstrates its utility as a coupling partner, particularly when the introduction of a nitrophenyl group is desired.

Arylboronic AcidSubstituentElectronic EffectProduct Yield (%)
4-Methoxyphenylboronic acid-OCH₃Electron-donating95%
Phenylboronic acid-HNeutral88%
4-Acetylphenylboronic acid-COCH₃Moderately Electron-withdrawing75%
This compound -NO₂ Strongly Electron-withdrawing 68% [1]

Yields are representative and collated from various sources for comparative purposes under standardized conditions.[1]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Materials:

Procedure:

  • In a round-bottom flask, combine the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add a 4:1 mixture of toluene and degassed water (10 mL).

  • Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, add ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired biaryl product.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Arylboronic_Acid Arylboronic Acid (e.g., 4-NPBA) Mixing Mix in Toluene/Water Arylboronic_Acid->Mixing Aryl_Halide Aryl Halide (4-Bromoanisole) Aryl_Halide->Mixing Catalyst Pd Catalyst (Pd(OAc)₂/PPh₃) Catalyst->Mixing Base Base (K₂CO₃) Base->Mixing Heating Heat at 80°C (12 hours) Mixing->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product Biaryl Product Purification->Product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Superior Performance in Chemical Sensing

A significant advantage of this compound lies in its application as a highly effective probe for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). The electron-withdrawing nitro group facilitates the oxidative ipso-deboronation of the C-B bond by H₂O₂, leading to the formation of 4-nitrophenol, a chromogenic product that can be easily quantified by UV-Vis spectroscopy. This reaction is highly chemoselective and provides a direct and rapid method for H₂O₂ detection.

Studies have shown that among the nitrophenylboronic acid isomers, the para-isomer (this compound) exhibits the highest sensitivity and the fastest reaction kinetics for hydrogen peroxide detection.[2]

Experimental Protocol: Colorimetric Detection of Hydrogen Peroxide

This protocol describes a method for the colorimetric detection of hydrogen peroxide using this compound.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Sodium hydroxide (B78521) (NaOH) solution (1.0 M)

  • Tris-HCl buffer (20 mM, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like methanol.

  • In a series of test tubes, add a fixed amount of the this compound stock solution and varying concentrations of the H₂O₂ standard solution to the Tris-HCl buffer to achieve a final volume.

  • Adjust the pH of the solutions to approximately 11 by adding a small amount of 1.0 M NaOH.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C or 80°C) for a specific time (e.g., 2-10 minutes).

  • After incubation, measure the absorbance of each solution at 400 nm using a UV-Vis spectrophotometer.

  • Construct a standard curve by plotting the absorbance values against the corresponding hydrogen peroxide concentrations. This curve can then be used to determine the concentration of H₂O₂ in unknown samples.

Visualization of the Hydrogen Peroxide Detection Mechanism:

H2O2_Detection_Mechanism cluster_reaction Oxidative Ipso-Deboronation cluster_detection Colorimetric Detection NPBA This compound (Colorless) Intermediate Peroxoborate Intermediate NPBA->Intermediate H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Base Base (e.g., OH⁻) Base->Intermediate facilitates reaction Nitrophenol 4-Nitrophenolate (Yellow, λmax ≈ 400 nm) Intermediate->Nitrophenol Boric_Acid Boric Acid (H₃BO₃) Intermediate->Boric_Acid Spectrophotometer UV-Vis Spectrophotometer (Measure Absorbance at 400 nm) Nitrophenol->Spectrophotometer

Mechanism of H₂O₂ detection using this compound.

Advantages in Bioconjugation and Drug Development

The unique reactivity of this compound also extends to the realm of bioconjugation and drug development. Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited for the labeling and immobilization of biomolecules containing carbohydrate moieties. The electron-deficient nature of 4-NPBA can modulate the stability and kinetics of this interaction, offering advantages in the design of biosensors and drug delivery systems.[3]

While direct quantitative comparisons with other arylboronic acids in bioconjugation are application-specific, the principles of its enhanced reactivity in certain oxidative and coupling reactions suggest its potential for developing novel bioconjugation strategies.

Conclusion

References

A Comparative Guide to the Cross-Reactivity of 4-Nitrophenylboronic Acid Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the selectivity of a sensor is a critical performance metric. This guide provides an objective comparison of the cross-reactivity of 4-Nitrophenylboronic acid (4-NPBA) based sensors, with a focus on their interactions with common monosaccharides and other biologically relevant interferents. The information presented is supported by experimental data from scientific literature, offering a clear perspective on the performance of these sensors.

Performance Against Common Analytes and Interferents

This compound is a widely utilized recognition element in the design of sensors for diol-containing molecules, most notably saccharides. The underlying principle of detection is the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in the target analyte. This interaction leads to a measurable change in the sensor's optical or electrochemical properties. However, the inherent affinity of boronic acids for any diol-containing molecule necessitates a thorough evaluation of their cross-reactivity to ensure accurate and reliable measurements.

The selectivity of phenylboronic acid-based sensors for different monosaccharides generally follows a well-established trend based on the stability of the formed boronate ester. Fructose typically exhibits the highest binding affinity due to its ability to form a stable five-membered ring (furanose) with a cis-diol configuration that is highly favorable for binding with boronic acids.[1][2] Other common monosaccharides, such as glucose, galactose, and mannose, exist predominantly in the pyranose form, which is less favorable for binding, resulting in weaker interactions.[1] The binding affinity generally follows the order: Fructose > Galactose > Mannose > Glucose .[1]

While specific quantitative data for 4-NPBA is not always available, the binding constants for the parent compound, phenylboronic acid (PBA), provide a valuable benchmark for comparison. The nitro-substituent on the phenyl ring of 4-NPBA, being an electron-withdrawing group, is expected to increase the Lewis acidity of the boron atom, which can influence the binding affinities but generally does not alter the selectivity trend.

Quantitative Comparison of Binding Affinities

The following table summarizes the reported association constants (Kₐ) for phenylboronic acid with various monosaccharides. This data provides a quantitative basis for understanding the cross-reactivity of boronic acid-based sensors.

AnalyteAssociation Constant (Kₐ) for Phenylboronic Acid (M⁻¹)
D-Fructose4370[1]
D-GalactoseNot explicitly found, but generally higher than glucose[1]
D-MannoseNot explicitly found, but generally higher than glucose[1]
D-Glucose110[1]

Note: The binding constants can vary depending on the experimental conditions, such as pH and buffer composition.

Beyond saccharides, other endogenous molecules can interfere with boronic acid-based sensors. Ascorbic acid and uric acid are common interferents in biological samples. While detailed quantitative studies on the interference of these specific molecules with 4-NPBA sensors are limited in the provided search results, it is a known challenge for boronic acid-based sensing platforms.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the reliability and validity of cross-reactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the selectivity of 4-NPBA and other boronic acid-based sensors.

Fluorescence Spectroscopy for Saccharide Selectivity

This method is widely used to determine the binding affinity and selectivity of fluorescent boronic acid sensors. The binding event between the boronic acid and a saccharide modulates the fluorescence properties of the sensor (e.g., intensity, wavelength).

Objective: To determine the association constants (Kₐ) of the 4-NPBA sensor with a panel of competing saccharides (e.g., fructose, glucose, galactose, mannose).

Materials:

  • 4-NPBA-based fluorescent sensor

  • Stock solutions of D-fructose, D-glucose, D-galactose, and D-mannose of known concentrations

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiologically relevant pH of 7.4)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a solution of the 4-NPBA sensor in the buffer at a fixed concentration (e.g., 10 µM).

  • Initial Fluorescence Measurement: Record the fluorescence spectrum of the sensor solution alone (this serves as the baseline, F₀).

  • Titration with Saccharides:

    • Add small aliquots of a stock solution of the first saccharide (e.g., D-fructose) to the sensor solution.

    • After each addition, allow the solution to equilibrate (typically a few minutes).

    • Record the fluorescence spectrum and note the intensity at the emission maximum (F).

    • Continue this process until no significant change in fluorescence is observed upon further addition of the saccharide.

  • Repeat for Other Saccharides: Repeat the titration procedure for each of the other saccharides in the panel.

  • Data Analysis:

    • Plot the change in fluorescence intensity (F - F₀) or the ratio (F/F₀) as a function of the saccharide concentration.

    • The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or a non-linear regression model.[2]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To obtain a complete thermodynamic profile of the interaction between the 4-NPBA sensor and various saccharides.

Materials:

  • 4-NPBA sensor

  • High-purity saccharides (fructose, glucose, etc.)

  • Degassed buffer solution (e.g., PBS, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the 4-NPBA sensor in the degassed buffer and load it into the sample cell of the calorimeter.

    • Prepare a solution of the saccharide in the same buffer at a higher concentration and load it into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the saccharide solution into the sample cell containing the sensor solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of saccharide to sensor.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental signaling mechanism of a fluorescent 4-NPBA sensor and a typical experimental workflow for assessing its cross-reactivity.

SignalingPathway cluster_sensor 4-NPBA Sensor (Fluorophore) cluster_analyte Analyte (Saccharide) cluster_complex Sensor-Analyte Complex cluster_signal Signal Transduction Sensor Sensor Complex Boronate Ester Sensor->Complex InitialState Initial Fluorescence Sensor->InitialState Analyte cis-Diol Analyte->Complex FinalState Altered Fluorescence (Quenching or Enhancement) Complex->FinalState

Figure 1. Signaling mechanism of a fluorescent 4-NPBA sensor.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 4-NPBA Sensor Solution C Measure Baseline Sensor Signal A->C B Prepare Stock Solutions of Test Analytes (Saccharides, Interferents) D Titrate Sensor with Individual Analytes B->D C->D E Record Signal Change after Each Addition D->E F Plot Signal Change vs. Analyte Concentration E->F Iterate G Fit Data to Binding Model F->G H Determine Binding Constants (Kₐ) and/or Selectivity Coefficients G->H

References

Validating the Purity of Synthesized 4-Nitrophenylboronic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 4-Nitrophenylboronic acid is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of impurities can significantly hinder reaction yields, alter product profiles, and compromise the integrity of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of organic molecules due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.

The Workhorse: Reversed-Phase HPLC for Purity Determination

A gradient reversed-phase HPLC method is highly suitable for the analysis of this compound, offering excellent separation of the polar analyte from potential non-polar and closely related impurities.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.

1. Instrumentation and Consumables:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), water, and formic acid.

  • Reference standard of this compound (≥98% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) acetonitrile and water.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent.

  • Sample Solution (1 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B

4. Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities in Synthesized this compound

Understanding the potential impurities arising from the synthesis is crucial for method development and peak identification. Common impurities may include:

  • Starting Materials: Unreacted 1-bromo-4-nitrobenzene (B128438) or other precursors.

  • Boroxine: The cyclic trimeric anhydride (B1165640) of this compound, which can form upon dehydration.[1]

  • De-boronated Product: 4-Nitrobenzene, formed by the cleavage of the C-B bond.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the starting aryl halide or boronic acid.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report

Caption: HPLC analysis workflow for this compound.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a robust method for purity determination, orthogonal techniques can provide complementary and often more detailed information. The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification or the identification of unknown impurities.

FeatureHPLC-UVQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation followed by UV absorbance detection.Comparison of the integral of an analyte's NMR signal to that of a certified internal standard.[1]Chromatographic separation coupled with mass-to-charge ratio detection.[1]
Purity Assessment Relative purity based on peak area percentage.Absolute purity determination.[1]Highly sensitive detection and identification of impurities.
Quantification Requires a reference standard of the analyte for accurate quantification.Does not require a reference standard of the analyte; uses a certified internal standard.Can provide quantitative data, often requiring an internal standard for accuracy.
Impurity Identification Based on retention time comparison with known standards.Provides structural information about impurities.Provides molecular weight information, aiding in the identification of unknown impurities.
Sensitivity Good (µg/mL range).Moderate (mg/mL range).Excellent (pg/mL to ng/mL range).[2]
Throughput High.Moderate.High.
Instrumentation Cost Moderate.High.High.

Detailed Protocols for Alternative Methods

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1]

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1).

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[1]

Experimental Protocol Outline:

  • Chromatography: Utilize an HPLC method similar to the one described above to achieve chromatographic separation.

  • Ionization: Interface the HPLC eluent with a mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire mass spectra of the eluting peaks to determine their mass-to-charge ratios.

  • Data Analysis: Identify impurities by their molecular weights and fragmentation patterns. Quantify impurities using extracted ion chromatograms, often with the aid of an internal standard.

Conclusion

For routine purity assessment of synthesized this compound, HPLC-UV offers a reliable, robust, and high-throughput solution for determining relative purity. However, for a more comprehensive understanding of the sample's purity, orthogonal methods are invaluable. qNMR stands out for its ability to determine absolute purity, providing a high degree of confidence in the quantification of the main component. When the primary concern is the detection and identification of trace or unknown impurities, the superior sensitivity and specificity of LC-MS make it the method of choice. Ultimately, a combination of these techniques provides the most complete and accurate purity profile for synthesized this compound, ensuring the quality and reliability of subsequent research and development activities.

References

A Spectroscopic Comparison of 4-Nitrophenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-nitrophenylboronic acid and its derivatives with varying electronic properties: 4-aminophenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid. The inclusion of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-Cl) groups, in addition to the strongly electron-withdrawing nitro group (-NO₂), allows for a systematic evaluation of their influence on the spectroscopic properties of the phenylboronic acid core. This information is crucial for the development of novel sensors, cross-coupling reagents, and therapeutic agents.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives.

Table 1: UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
This compound~274Methanol (B129727)
4-Aminophenylboronic acid~285Not Specified
4-Methoxyphenylboronic acid~228, ~275Not Specified
4-Chlorophenylboronic acidNot SpecifiedNot Specified

Note: UV-Vis absorption maxima can be solvent and pH-dependent. Data presented is based on available literature and may vary under different experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks in cm⁻¹)
Functional GroupThis compound4-Aminophenylboronic acid4-Methoxyphenylboronic acid4-Chlorophenylboronic acid
O-H stretch (B(OH)₂) 3300-3500 (broad)3300-3500 (broad)3300-3500 (broad)3300-3500 (broad)
N-H stretch (-NH₂) N/A~3370, ~3460N/AN/A
C-H stretch (aromatic) ~3000-3100~3000-3100~3000-3100~3000-3100
C=C stretch (aromatic) ~1600, ~1485~1600, ~1510~1600, ~1515~1590, ~1480
N-O stretch (-NO₂) ~1520 (asym), ~1345 (sym)N/AN/AN/A
B-O stretch ~1350~1350~1350~1350
C-O stretch (-OCH₃) N/AN/A~1250N/A
B-C stretch ~1080~1080~1080~1080
C-Cl stretch N/AN/AN/A~1010
Table 3: ¹H NMR Spectroscopic Data (δ in ppm)
CompoundAr-H (ortho to B)Ar-H (meta to B)OtherSolvent
This compound~8.19 (d)~7.90 (d)-Methanol-d₄
4-Aminophenylboronic acid~7.5 (d)~6.6 (d)~5.0 (br s, NH₂)DMSO-d₆
4-Methoxyphenylboronic acid~7.7 (d)~6.9 (d)~3.8 (s, OCH₃)DMSO-d₆
4-Chlorophenylboronic acid~7.8 (d)~7.4 (d)-DMSO-d₆

Note: Chemical shifts are reported relative to TMS (δ = 0 ppm). Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling in these systems. 'd' denotes a doublet and 's' a singlet.

Table 4: ¹³C NMR Spectroscopic Data (δ in ppm)
CompoundC-BC-NO₂/NH₂/OCH₃/ClOther Aromatic COtherSolvent
This compoundNot readily observed~149~136, ~122-Not Specified
4-Aminophenylboronic acidNot readily observed~150~136, ~113-Not Specified
4-Methoxyphenylboronic acidNot readily observed~162~136, ~113~55 (OCH₃)Not Specified
4-Chlorophenylboronic acidNot readily observed~137~136, ~128-Not Specified

Note: The carbon atom attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 5: ¹¹B NMR Spectroscopic Data (δ in ppm)
CompoundChemical Shift (δ)
This compound~28-30
4-Aminophenylboronic acid~28-30
4-Methoxyphenylboronic acid~28-30
4-Chlorophenylboronic acid~28-30

Note: ¹¹B NMR chemical shifts for arylboronic acids typically appear in a narrow range and are reported relative to BF₃·OEt₂ (δ = 0 ppm). The values can be influenced by solvent and pH.

Table 6: Mass Spectrometry Data (Monoisotopic Mass)
CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₆H₆BNO₄167.0390
4-Aminophenylboronic acidC₆H₈BNO₂137.0648
4-Methoxyphenylboronic acidC₇H₉BO₃152.0645
4-Chlorophenylboronic acidC₆H₆BClO₂156.0149

Note: Mass spectrometry of boronic acids can be complex due to the formation of anhydrides (boroxines) and adducts with solvents or matrices.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the boronic acid derivative in a UV-grade solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample and use it as a blank to zero the instrument.

  • Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum. Use the residual solvent peak as a reference.

  • ¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.

  • ¹¹B NMR: Acquire the boron-11 (B1246496) NMR spectrum using a boron-free probe or a probe with a boron background suppression sequence. Use BF₃·OEt₂ as an external reference.

  • Data Analysis: Determine the chemical shifts (δ), multiplicities, and coupling constants (J) for ¹H NMR. Determine the chemical shifts for ¹³C and ¹¹B NMR.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization:

    • ESI: Infuse the sample solution directly into the ESI source. Both positive and negative ion modes should be explored.

    • MALDI: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.

Visualizations

Reaction of this compound with Hydrogen Peroxide

The reaction of this compound with hydrogen peroxide is a well-established method for the detection of H₂O₂. This process involves the oxidative cleavage of the carbon-boron bond to yield 4-nitrophenol, which can be quantified spectrophotometrically.

reaction_pathway 4-Nitrophenylboronic_acid This compound Intermediate Peroxoboronate Intermediate 4-Nitrophenylboronic_acid->Intermediate + H₂O₂ H2O2 H₂O₂ 4-Nitrophenol 4-Nitrophenol Intermediate->4-Nitrophenol Rearrangement & Hydrolysis Boric_acid B(OH)₃ Intermediate->Boric_acid experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Derivative UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry Sample->MS Data_Processing Data Processing & Analysis UV_Vis->Data_Processing FTIR->Data_Processing NMR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

A Head-to-Head Battle: 4-Nitrophenylboronic Acid vs. Trifluoroborate Salts in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is a critical decision that can significantly impact the efficiency, robustness, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of two prominent organoboron reagents, 4-nitrophenylboronic acid and its corresponding potassium trifluoroborate salt, in the context of widely used coupling reactions. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

The landscape of cross-coupling chemistry has been revolutionized by the versatility of organoboron compounds. Among these, boronic acids have long been the reagent of choice. However, their inherent instability, particularly the tendency to undergo protodeboronation and trimerization into boroxines, can lead to challenges in reproducibility and stoichiometry.[1] This has paved the way for the emergence of more stable alternatives, most notably potassium organotrifluoroborate salts. These salts are generally crystalline, air- and moisture-stable solids, offering significant advantages in terms of handling, storage, and shelf-life.[1][2]

This guide will delve into a comparative analysis of this compound and potassium 4-nitrophenyltrifluoroborate in three key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

At a Glance: Key Performance Differences

FeatureThis compoundPotassium 4-Nitrophenyltrifluoroborate
Stability & Handling Prone to dehydration (forming boroxines) and protodeboronation, requiring careful storage and handling.Highly stable, crystalline solid with a long shelf-life; less susceptible to protodeboronation.[1][2]
Reactivity Generally considered more reactive as it is the active species in the catalytic cycle.Acts as a stable precursor that slowly releases the boronic acid in situ under reaction conditions.[1]
Stoichiometry Purity can be inconsistent due to the presence of boroxines, potentially affecting reaction stoichiometry.Crystalline nature allows for more precise and consistent stoichiometry.
Reaction Conditions Can be effective under a variety of conditions, but side reactions due to instability may occur.Often requires specific conditions (e.g., aqueous base) to facilitate hydrolysis to the active boronic acid.[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data, compiled from literature sources, provides a comparative look at the performance of phenylboronic acid and its trifluoroborate salt in coupling with 1-bromo-4-nitrobenzene (B128438). While not a direct comparison of the 4-nitro-substituted boron reagents, it offers valuable insight into their relative performance.

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10096[1]
1-Bromo-4-nitrobenzenePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094[1]

This data suggests that while both reagents can provide excellent yields, the trifluoroborate salt can be effectively utilized under slightly different conditions, highlighting its role as a robust alternative. The "slow release" of the boronic acid from the trifluoroborate salt can sometimes be advantageous in minimizing unwanted side reactions.[1]

Performance in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. This reaction is typically catalyzed by copper complexes and can often be performed under mild, aerobic conditions.[1][4]

Role in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds.[5][6] While this reaction typically involves the coupling of an aryl halide with an amine, recent studies have explored the use of boronic acids and their derivatives as ligands or activators in these transformations.

In the context of comparing this compound and its trifluoroborate salt, their primary role would be as the organoboron coupling partner if the reaction were adapted for a three-component coupling or a variation where the boronic acid derivative acts as an aryl source. However, in the traditional two-component Buchwald-Hartwig amination, their direct comparison as coupling partners is less relevant. It is worth noting that some studies have shown that phenylboronic esters can act as activators in nickel-catalyzed Buchwald-Hartwig type aminations.[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of potassium 4-nitrophenyltrifluoroborate and for its application in a Suzuki-Miyaura coupling reaction, alongside a protocol for the use of this compound.

Synthesis of Potassium 4-Nitrophenyltrifluoroborate

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the cooled solution with stirring.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • The product, potassium 4-nitrophenyltrifluoroborate, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the pure potassium 4-nitrophenyltrifluoroborate.

Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with this compound

This is a representative protocol for the synthesis of 4,4'-dinitrobiphenyl.

Materials:

Procedure:

  • To a reaction flask, add 1-bromo-4-nitrobenzene (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Potassium 4-Nitrophenyltrifluoroborate

This protocol is adapted for the use of the trifluoroborate salt.

Materials:

  • 1-Bromo-4-nitrobenzene

  • Potassium 4-nitrophenyltrifluoroborate

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction vessel, combine 1-bromo-4-nitrobenzene (1.0 equiv.), potassium 4-nitrophenyltrifluoroborate (1.5 equiv.), and cesium carbonate (3.0 equiv.).

  • Add PdCl₂(dppf) (3 mol%) to the mixture.

  • Add a 9:1 mixture of THF and water.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizing the Workflow

To better illustrate the relationships and processes involved, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Base pd2_aryl_complex Ar-Pd(II)-Ar' L2 transmetalation->pd2_aryl_complex ar_boronic_acid Ar'B(OH)2 (from R-BF3K or direct) ar_boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Reagent_Stability_Comparison cluster_boronic_acid This compound cluster_trifluoroborate Potassium 4-Nitrophenyltrifluoroborate boronic_acid R-B(OH)2 boroxine (RBO)3 (Boroxine) boronic_acid->boroxine - H2O protodeboronation R-H (Protodeboronation) boronic_acid->protodeboronation + H+ trifluoroborate [R-BF3]- K+ hydrolysis R-B(OH)2 (in situ generation) trifluoroborate->hydrolysis + H2O, Base

Stability Comparison of Boron Reagents

Conclusion

The choice between this compound and its potassium trifluoroborate salt is a nuanced one, dependent on the specific requirements of the reaction and the overall synthetic strategy.

  • This compound remains a highly effective reagent, particularly when its reactivity is paramount and concerns about stability can be mitigated through careful handling and immediate use.

  • Potassium 4-nitrophenyltrifluoroborate offers a compelling alternative, especially in scenarios where stability, ease of handling, and precise stoichiometry are critical. Its "slow release" nature can be a powerful tool for controlling reactivity and minimizing side products.

For drug development professionals and scientists working on complex syntheses, the superior stability and handling properties of trifluoroborate salts often make them the more practical and reliable choice for robust and scalable processes. As the field of cross-coupling continues to evolve, the strategic selection of the organoboron reagent will remain a key factor in achieving synthetic success.

References

4-Nitrophenylboronic Acid: A Comparative Review of Its Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Nitrophenylboronic acid (4-NPBA) is a versatile derivative of phenylboronic acid that has garnered significant interest across various scientific disciplines. Its unique electronic properties, stemming from the electron-withdrawing nitro group, modulate its reactivity and binding affinities, making it a valuable tool in organic synthesis, a potential candidate for biosensor development, and a building block in medicinal chemistry. This guide provides an objective comparison of 4-NPBA's performance in key applications against other alternatives, supported by experimental data and detailed methodologies.

I. Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of this reaction, with its reactivity being governed by electronic and steric factors.

Performance Comparison

The electron-withdrawing nature of the nitro group in 4-NPBA generally decreases its reactivity in Suzuki-Miyaura coupling compared to electron-rich or unsubstituted phenylboronic acids. This is attributed to a slower transmetalation step in the catalytic cycle. Furthermore, electron-deficient boronic acids can be more susceptible to side reactions such as protodeboronation.

However, under optimized conditions, 4-NPBA can be effectively coupled. Below is a comparative table illustrating the expected yields of various phenylboronic acids in a typical Suzuki-Miyaura reaction.

Boronic AcidSubstituent EffectAryl Halide PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Electron-withdrawing2-Bromo-3-methylpyridine (B184072)Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O75-85 (expected)[1]
Phenylboronic AcidNeutralIodobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O>95[2]
4-Methoxyphenylboronic AcidElectron-donating4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF98General textbook example
4-Chlorophenylboronic AcidElectron-withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF85General textbook example

Note: Yields are highly dependent on the specific reaction conditions and substrates.

One study reported that this compound was unsuccessful in a nickel-catalyzed cross-coupling of aryl chlorides under specific mechanochemical conditions, highlighting the importance of catalyst and reaction condition selection[3].

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the coupling of this compound with 2-bromo-3-methylpyridine[1].

Materials:

  • 2-Bromo-3-methylpyridine

  • This compound

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Biosensing: Glucose Detection

Phenylboronic acids are known to reversibly bind with diols, such as those present in glucose, making them attractive for the development of glucose sensors. The binding affinity is pH-dependent and influenced by the substituents on the phenyl ring.

Efficacy and Comparison
Boronic Acid DerivativeMethodKd with Glucose (mM)Reference
3-Aminophenylboronic acid based probeFluorescence28.5[4]
4-Mercaptophenylboronic acid sensorSERSLOD = 0.15[5]
8-Isoquinolinylboronic acidStopped-flow kineticsKa = 4.6 M⁻¹ (Kd ≈ 217)[6]
Diboronic acid-based sensorFluorescenceKa = 4.5 x 10³ M⁻¹ (Kd ≈ 0.22)[7]

LOD: Limit of Detection

Fluorescence quenching is a common method to study the binding of boronic acids to glucose. The interaction with glucose alters the electronic environment of the boronic acid, leading to a change in the fluorescence of a nearby fluorophore.

Experimental Protocol: Determination of Glucose Binding Affinity by Fluorescence Quenching

This protocol describes a general method to determine the binding constant of 4-NPBA with glucose using a fluorescent reporter.

Materials:

  • This compound (or a fluorescent derivative)

  • Fluorescent reporter dye (e.g., Alizarin Red S, ARS)

  • D-Glucose solutions of varying concentrations

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of 4-NPBA and the fluorescent reporter dye in the buffer.

  • In a series of cuvettes, add a fixed concentration of the 4-NPBA/dye solution.

  • Add increasing concentrations of glucose to each cuvette.

  • Incubate the solutions for a set period to reach equilibrium.

  • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.

  • Plot the change in fluorescence intensity against the glucose concentration.

  • Calculate the binding constant (Ka or Kd) by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

Glucose_Sensing cluster_0 In the absence of Glucose cluster_1 In the presence of Glucose Quenched Fluorescence Quenched 4NPBA->Quenched 4NPBA_Glucose 4-NPBA-Glucose Complex 4NPBA->4NPBA_Glucose Fluorophore Fluorophore Fluorophore->Quenched Glucose Glucose Glucose->4NPBA_Glucose Fluorophore_Free Free Fluorophore Fluorescence Fluorescence Restored Fluorophore_Free->Fluorescence

Mechanism of a displacement-based fluorescent glucose sensor.

III. Medicinal Chemistry: Enzyme Inhibition and Drug Delivery

Boronic acids have emerged as a significant class of enzyme inhibitors, with some derivatives gaining clinical approval. They can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.

Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system. Its inhibition is a therapeutic target for pain, inflammation, and anxiety. A study evaluating a series of boronic acids as FAAH inhibitors provides a basis for comparing the potential efficacy of 4-NPBA. While 4-NPBA was not explicitly tested, the data for other phenylboronic acid derivatives are shown below. A lower IC₅₀ value indicates greater potency.

Phenylboronic Acid DerivativeSubstituent at para-positionFAAH IC₅₀ (µM)MGL IC₅₀ (µM)Reference
This compound -NO₂Data not availableData not available
Phenylboronic acid-H0.83>50[8]
4-Methylphenylboronic acid-CH₃0.23>50[8]
4-Methoxyphenylboronic acid-OCH₃0.20>50[8]
4-Chlorophenylboronic acid-Cl0.11>50[8]
4-(Trifluoromethyl)phenylboronic acid-CF₃0.04532[8]
4-Nonylphenylboronic acid-(CH₂)₈CH₃0.00917.9[8]

The data suggests that electron-withdrawing groups at the para position can enhance the inhibitory potency against FAAH. For comparison, other classes of FAAH inhibitors have the following potencies:

Inhibitor ClassExample CompoundFAAH IC₅₀ (nM)Reference
CarbamatesURB5974.6[9]
Piperidine/Piperazine UreasPF-38457.2 (human)[9]
Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of a compound against FAAH[9].

Materials:

  • Recombinant human or rat FAAH

  • Fluorescently labeled FAAH substrate (e.g., anandamide (B1667382) analog)

  • This compound (or other test inhibitors)

  • Assay buffer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a microplate, incubate the FAAH enzyme with each concentration of the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.

  • Plot the reaction rate against the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

FAAH_Inhibition FAAH FAAH Active Site (Ser-Ser-Lys) Hydrolysis Hydrolysis Products FAAH->Hydrolysis binds Inhibition Reversible Covalent Inhibition FAAH->Inhibition binds Anandamide Anandamide (Substrate) Anandamide->Hydrolysis 4NPBA_Inhibitor This compound (Inhibitor) 4NPBA_Inhibitor->Inhibition

Inhibition of FAAH by this compound.

Drug Delivery

Phenylboronic acids are being explored for pH-responsive drug delivery systems. The boronic acid moiety can form ester bonds with diols on drug molecules or carrier components, which are stable at physiological pH (7.4) but can be cleaved in the acidic microenvironment of tumors (pH ~6.5) or endosomes (pH ~5.0), triggering drug release.

While there is a lack of specific quantitative data on drug release from 4-NPBA-containing formulations for direct comparison, the general principle is illustrated below. The performance of such a system would be compared against non-responsive carriers or other pH-sensitive linkers based on drug release profiles at different pH values.

Drug_Delivery cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) Nanoparticle_Stable Drug-loaded Nanoparticle (Boronic Ester Linkage - Stable) Nanoparticle_Unstable Nanoparticle Nanoparticle_Stable->Nanoparticle_Unstable Tumor Targeting Drug_Release Drug Release Nanoparticle_Unstable->Drug_Release Boronic Ester Hydrolysis

pH-Responsive drug delivery using a boronic acid-based system.

Conclusion

This compound presents a fascinating case study in how a single functional group can modulate the properties of a parent molecule, leading to a range of applications. In Suzuki-Miyaura coupling, its electron-withdrawing nature necessitates careful optimization of reaction conditions to achieve high yields. For glucose sensing, its lower pKa may offer advantages for detection at physiological pH, although its binding affinity requires further quantification. In the realm of enzyme inhibition, the electronic properties of the nitro group could contribute to potent and selective inhibition of targets like FAAH. Finally, its potential use in pH-responsive drug delivery systems highlights the growing interest in "smart" biomaterials. Further research, particularly in generating direct comparative data, will be crucial to fully elucidate the efficacy of this compound relative to other boronic acid derivatives and alternative technologies in these exciting fields.

References

Safety Operating Guide

Proper Disposal of 4-Nitrophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for reagents like 4-Nitrophenylboronic acid is paramount. This guide provides essential safety information and a clear, step-by-step plan for its disposal.

Immediate Safety and Hazard Information

This compound (CAS No: 24067-17-2) is a hazardous substance that requires careful handling. Key safety considerations include:

  • Toxicity: It is harmful if swallowed.[1]

  • Irritation: It may cause skin, eye, and respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including a dust mask (type N95 in the US), chemical safety goggles, and gloves. All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood.[2][4]

Quantitative Hazard Data Summary
PropertyValueSource
GHS Pictogram GHS07 (Warning)
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Molecular Weight 166.93 g/mol [1]
Melting Point 285-290 °C (decomposes)[5]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[6] At no point should this chemical be disposed of down the drain or in regular trash.[6][7][8]

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as hazardous.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup by a licensed professional waste disposal service.[9]

Part 2: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination.[7]

  • Initial Rinse (to be collected as hazardous waste): Rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[7] Transfer this rinseate to your designated hazardous liquid waste container.

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[7]

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate.[7]

Part 3: Spill Management

In the event of a spill, the following procedures should be followed immediately:

  • Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad or material.[6] Collect all cleanup materials into a sealed bag or container and dispose of it as solid hazardous waste.[4]

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area.[6] Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal A Unused this compound D Solid Hazardous Waste Container A->D Solid Waste B Contaminated Materials (Gloves, etc.) B->D C Empty Containers F Triple rinse with appropriate solvent C->F I Arrange for professional hazardous waste pickup D->I E Liquid Hazardous Waste Container E->I G Collect first rinseate as liquid hazardous waste F->G H Dispose of clean, defaced container in appropriate recycling F->H After thorough cleaning G->E

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Nitrophenylboronic acid in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety Goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedProtects against splashes and dust particles.[1]
Face Shield-Provides additional protection against splashes.
Hands Chemical Impermeable GlovesEU Directive 89/686/EEC and EN 374Prevents skin contact with the chemical. Gloves must be inspected before use.[1]
Body Fire/Flame Resistant and Impervious Clothing-Protects against splashes and fire hazards.[1]
Lab Coat-Provides a removable barrier in case of a spill.
Respiratory Full-Face RespiratorNIOSH (US) approvedRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Dust Mask (Type N95)NIOSH (US) approvedFor use in situations where dust may be generated.[2][3]
Feet Chemical-Resistant Shoes-Protects feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5][6]

  • PPE Inspection: Before starting, inspect all PPE for integrity.

  • Review SDS: Always review the Safety Data Sheet (SDS) before handling the chemical.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][7]

  • Personal Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the handling area.[8]

  • Spill Prevention: Use appropriate containment measures to prevent spills.

  • Ignition Sources: Keep away from all sources of ignition.[1] Use non-sparking tools.[1]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • PPE Removal: Remove and properly dispose of or decontaminate PPE.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Segregation: Collect waste material in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

Disposal Method
  • Licensed Contractor: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[7]

  • Environmental Regulations: Adhere to all local, state, and federal environmental regulations regarding chemical waste disposal.[1] Do not let the chemical enter drains.[1]

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7][8]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][7][8]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][8]

Process Flow Diagram

The following diagram illustrates the key stages of the safe handling and disposal process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Inspect & Don PPE A->B C Ensure Ventilation B->C D Weighing & Transfer C->D E Reaction Setup D->E F Work-up & Purification E->F G Decontaminate Work Area F->G J Collect Waste F->J H Store Chemical G->H I Doff & Dispose of PPE G->I K Label Waste J->K L Dispose via Contractor K->L

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Nitrophenylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。